Product packaging for 2-Azidoethanol-d4(Cat. No.:)

2-Azidoethanol-d4

Cat. No.: B1153398
M. Wt: 91.11
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azidoethanol-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂HD₄N₃O and its molecular weight is 91.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂HD₄N₃O

Molecular Weight

91.11

Synonyms

2-Hydroxyethyl-d4 Azide;  Azidoethanol-d4;  2-Azido-1-ethanol-d4;  2-Azidoethanol-d4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Azidoethanol-d4: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Azidoethanol-d4, a deuterated analog of 2-Azidoethanol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and chemical biology.

Chemical Properties and Structure

This compound (C₂HD₄N₃O) is a stable isotope-labeled version of 2-Azidoethanol, where four hydrogen atoms on the ethanol backbone have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard in mass spectrometry-based assays.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Azidoethanol and this compound

Property2-AzidoethanolThis compound
Molecular Formula C₂H₅N₃O[1]C₂HD₄N₃O[2]
Molecular Weight 87.08 g/mol [1]91.11 g/mol [2]
Appearance Colorless to slightly yellow liquid[1]Not specified (expected to be similar)
Boiling Point 77 °C at 24 TorrNot specified (expected to be slightly higher)
Density 1.146 g/mLNot specified (expected to be slightly higher)
Solubility Soluble in chloroform and methanol; sparingly soluble in DMSO.[3]Not specified (expected to be similar)
CAS Number 1517-05-1[1]Not available (unlabeled CAS is 1517-05-1)[2]
Structural Information

The chemical structure of this compound consists of a deuterated ethyl alcohol backbone with an azide functional group attached to the C2 position.

Figure 1: Chemical Structure of this compound Chemical structure of this compound

The key structural features include the C-D bonds, which are stronger than C-H bonds, leading to a kinetic isotope effect that can be exploited in drug metabolism studies.

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a reliable synthesis can be adapted from the established methods for its non-deuterated analog, utilizing a deuterated starting material. A plausible synthetic route would involve the nucleophilic substitution of a leaving group on a deuterated ethanol backbone with an azide salt.

Starting Material: 2-Chloroethanol-1,1,2,2-d4 (commercially available).

Reaction:

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloroethanol-1,1,2,2-d4 in a suitable solvent such as water or a mixture of acetone and water.

  • Addition of Azide: Add an excess of sodium azide (NaN₃) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, may be beneficial if a biphasic solvent system is used.

  • Reaction Conditions: Heat the reaction mixture to a temperature of approximately 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed in water, extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow start Start dissolve Dissolve 2-Chloroethanol-d4 in solvent start->dissolve add_azide Add Sodium Azide dissolve->add_azide heat_stir Heat and Stir (60-80°C, 12-24h) add_azide->heat_stir workup Aqueous Work-up and Extraction heat_stir->workup purify Purification (Distillation or Chromatography) workup->purify end This compound purify->end

Caption: A logical workflow for the proposed synthesis of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research, particularly in the pharmaceutical industry.

Metabolic Stability Studies

Deuterated compounds are frequently used to investigate the metabolic fate of drugs. The stronger C-D bond compared to the C-H bond can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. By comparing the metabolic profile of a drug candidate with its deuterated analog, researchers can identify sites of metabolic oxidation.

Experimental Workflow for a Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis drug Drug Candidate microsomes Liver Microsomes (or other metabolic systems) drug->microsomes d4_analog This compound (as a tracer or analog) d4_analog->microsomes lcms LC-MS/MS Analysis microsomes->lcms Quench and Extract data Data Analysis lcms->data metabolite_id Metabolite Identification data->metabolite_id clearance Intrinsic Clearance Determination data->clearance

Caption: A generalized workflow for a metabolic stability assay using a deuterated compound.

"Click" Chemistry

The azide group in this compound allows it to participate in "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, enabling the facile conjugation of the deuterated ethanol moiety to a wide range of molecules containing an alkyne group. This can be used to introduce a deuterated tag for quantification or to study the biological interactions of the modified molecule.

Signaling Pathway Diagram for a Hypothetical "Click" Chemistry Application

Click_Chemistry_Application cluster_reaction CuAAC Reaction azido_d4 This compound catalyst Cu(I) Catalyst azido_d4->catalyst alkyne_biomolecule Alkyne-modified Biomolecule alkyne_biomolecule->catalyst deuterated_conjugate Deuterated Bioconjugate catalyst->deuterated_conjugate Triazole Formation

Caption: A diagram illustrating the use of this compound in a "click" chemistry conjugation.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and development. Its deuterated nature allows for the investigation of metabolic pathways and can serve as a reliable internal standard. Furthermore, the presence of the azide functional group opens up possibilities for its use in bioconjugation and material science through "click" chemistry. While specific experimental data for the deuterated compound is limited, the well-established chemistry of its non-deuterated analog provides a strong foundation for its synthesis and application. This guide serves as a starting point for researchers interested in utilizing this versatile molecule in their work.

References

An In-Depth Technical Guide to the Synthesis and Purification of 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Azidoethanol-d4 (2-azido-1,1,2,2-tetradeuterioethanol), an isotopically labeled compound valuable in various research and development applications, including metabolic studies and as a tracer in complex chemical reactions. This document details the necessary starting materials, reaction protocols, purification techniques, and expected analytical data.

Overview and Reaction Principle

The synthesis of this compound is analogous to that of its non-deuterated counterpart and primarily involves a nucleophilic substitution reaction. A deuterated 2-haloethanol, such as 2-bromoethanol-d4 or 2-chloroethanol-d4, is reacted with an azide salt, typically sodium azide (NaN₃). The azide ion (N₃⁻) displaces the halide ion (Br⁻ or Cl⁻) in an Sₙ2 reaction to form the desired this compound.

The general reaction scheme is as follows:

X-CD₂CD₂-OH + NaN₃ → N₃-CD₂CD₂-OH + NaX (where X = Br or Cl)

Synthesis of Deuterated Starting Materials

The critical first step is the acquisition or synthesis of a suitable deuterated precursor. The most common starting materials are 2-bromoethanol-d4 and 2-chloroethanol-d4.

Preparation of 2-Bromoethanol-d4 or 2-Chloroethanol-d4

These deuterated haloethanols can be synthesized from commercially available deuterated ethylene oxide (ethylene oxide-d4) or by the reaction of bromoethanol with heavy water (D₂O). The synthesis from ethylene-d4 is generally preferred as it ensures high levels of deuteration at all four positions on the ethanol backbone.

It is important to note that these deuterated starting materials are also commercially available from various chemical suppliers, which can be a more time-efficient option for many laboratories.

Experimental Protocols for the Synthesis of this compound

The following protocols are adapted from established procedures for the synthesis of non-deuterated 2-azidoethanol and are directly applicable for the synthesis of the deuterated analog.[1][2]

Protocol 1: From 2-Bromoethanol-d4

This method is often preferred due to the higher reactivity of the bromide leaving group, which can lead to shorter reaction times or milder conditions.

Materials:

  • 2-Bromoethanol-d4

  • Sodium azide (NaN₃)

  • Water (H₂O) or Deuterium Oxide (D₂O)

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide (1.5 to 3.0 equivalents) in water.

  • Add 2-bromoethanol-d4 (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 80°C and stir overnight.

  • After cooling to room temperature, the product is extracted from the aqueous solution using diethyl ether (typically 3-4 extractions).

  • The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.

  • The drying agent is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude this compound.

Protocol 2: From 2-Chloroethanol-d4

While 2-chloroethanol is generally less expensive than 2-bromoethanol, the reaction may require longer reaction times or slightly harsher conditions due to the lower reactivity of the chloride leaving group.

Materials:

  • 2-Chloroethanol-d4

  • Sodium azide (NaN₃)

  • Water (H₂O) or Deuterium Oxide (D₂O)

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred mixture of 2-chloroethanol-d4 (1.0 equivalent) in water at 0°C, add sodium azide (1.5 equivalents) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Add an additional portion of sodium azide (1.0 equivalent) and heat the solution under reflux at 80°C overnight.

  • After cooling, extract the product with diethyl ether (3 extractions).

  • Wash the combined organic phases with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification of this compound

The crude product obtained from the synthesis can be purified by several methods to achieve high purity suitable for research and drug development applications.

Solvent Extraction

As detailed in the synthesis protocols, solvent extraction is the initial and crucial step for separating the product from the aqueous reaction mixture and unreacted sodium azide.

Distillation

For larger scale purifications or to remove non-volatile impurities, vacuum distillation can be employed. 2-Azidoethanol has a boiling point of approximately 77°C at 24 Torr. The deuterated analog is expected to have a very similar boiling point.

Column Chromatography

For achieving the highest purity, silica gel column chromatography is a common and effective method. A typical eluent system is a mixture of n-hexane and ethyl acetate.[2]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-azidoethanol. While specific yields for the deuterated analog are not widely published, they are expected to be in a similar range.

ParameterValueReference
Starting Material 2-Bromoethanol[1]
Yield 68% - 100%[1][2]
Starting Material 2-Chloroethanol[2]
Yield ~81%[2]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following data is for the non-deuterated compound and serves as a reference. The spectra for the deuterated compound will show characteristic differences, most notably the absence of proton signals for the deuterated positions in ¹H NMR and a corresponding shift in the molecular weight in mass spectrometry.

TechniqueObserved Signals (in CDCl₃)Reference
¹H NMR (300 MHz) δ = 3.79 (dd, 2H), 3.46 (m, 2H), 2.01 (t, 1H)[1]
¹³C NMR (101 MHz) δ = 61.6 (CD₂OH), 53.7 (CD₂N₃)[2]
Mass Spectrometry (70 eV EI) Parent peak at m/z 87 (10%); fragments at 31 (100%), 28 (40%)

For this compound, the expected molecular weight is approximately 91.11 g/mol .

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the synthesis workflow and the logical relationship of the synthesis process.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Haloethanol-d4 2-Haloethanol-d4 Nucleophilic_Substitution Nucleophilic_Substitution 2-Haloethanol-d4->Nucleophilic_Substitution Sodium_Azide Sodium_Azide Sodium_Azide->Nucleophilic_Substitution Extraction Extraction Nucleophilic_Substitution->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent_Removal Drying->Solvent_Removal Purification Purification Solvent_Removal->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis and purification of this compound.

Logical_Relationship Start Start Select_Deuterated_Precursor Select Deuterated Precursor (2-Bromoethanol-d4 or 2-Chloroethanol-d4) Start->Select_Deuterated_Precursor Perform_Azidation Perform Azidation Reaction (Nucleophilic Substitution with NaN3) Select_Deuterated_Precursor->Perform_Azidation Isolate_Crude_Product Isolate Crude Product (Solvent Extraction) Perform_Azidation->Isolate_Crude_Product Purify_Product Purify Product (Distillation or Chromatography) Isolate_Crude_Product->Purify_Product Characterize_Final_Product Characterize Final Product (NMR, MS) Purify_Product->Characterize_Final_Product End End Characterize_Final_Product->End

Caption: Logical steps in the synthesis and analysis of this compound.

Safety Precautions

  • Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures, friction, and shock. All reactions should be carried out in a well-ventilated fume hood.

  • Sodium Azide: Sodium azide is highly toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2-Haloethanols: 2-Bromoethanol and 2-chloroethanol are toxic and corrosive. Handle with care and avoid inhalation and skin contact.

This guide provides a thorough foundation for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any of the described procedures.

References

An In-depth Technical Guide to the Safe Handling of 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and handling information for 2-Azidoethanol-d4, a deuterated derivative of 2-Azidoethanol. The information herein is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound. While this document focuses on the deuterated form, much of the safety data is extrapolated from the more extensively documented non-deuterated 2-Azidoethanol, as the primary chemical hazards are expected to be identical.

Section 1: General Information

This compound is a stable isotope-labeled version of 2-Azidoethanol. It is used in various research applications, including as a building block in "click chemistry" for the synthesis of complex molecules and bioconjugation.[1] The presence of deuterium atoms can be useful for tracing metabolic pathways or as an internal standard in mass spectrometry-based analyses.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂HD₄N₃O[2]
Molecular Weight 91.11 g/mol [2]
Appearance Colorless to Light Yellow Oil/Liquid[3]
Boiling Point 77°C (24 Torr) (for non-deuterated)[4]
Density 1.1460 g/cm³ (for non-deuterated)[4]
Storage Temperature 2-8°C[2][4][5][6]

Section 2: Hazard Identification and Classification

2-Azidoethanol is classified as a hazardous substance. The primary hazards are severe skin corrosion and eye damage.[5][7][8][9]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[7][8][9]

GHS Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[8][9]

  • P264: Wash thoroughly after handling.[8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]

  • P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[9]

  • P302+P361+P354: IF ON SKIN: Take off immediately all contaminated clothing. Immediately wash with plenty of water.[7]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

  • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P310: Immediately call a POISON CENTER or doctor/physician.[8][9]

  • P363: Wash contaminated clothing before reuse.[8][9]

  • P405: Store locked up.[7]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

Section 3: Experimental Protocols for Safe Handling

The following protocols are derived from standard safety data sheets and should be strictly adhered to when working with this compound.

  • Engineering Controls: Use only in a chemical fume hood.[10] A safety shower and eye wash station must be readily available.[8][9]

  • Respiratory Protection: Wear an approved respirator (NIOSH/MSHA or European Standard EN 149).[8][9]

  • Hand Protection: Wear compatible chemical-resistant gloves.[8][9][10]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8][9][10]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[8][9][10]

  • Handling: This product should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals.[10] Avoid contact with skin, eyes, and clothing.[8][9] Avoid inhalation of vapor or mist.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[8][9][10] The recommended storage temperature is between 2°C and 8°C.[2][4][5][6] Keep away from incompatible substances and metals.[8][9]

  • Evacuate Personnel: Ensure non-essential personnel are clear of the affected area.

  • Ventilate Area: Provide adequate ventilation.[9]

  • Contain Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[11]

  • Collect Spill: Mix with sand or a similar inert absorbent material, sweep up, and place in a tightly closed container for disposal.[10]

  • Clean Area: Thoroughly clean the contaminated area.[5][8][9]

  • Environmental Precautions: Do not allow the material to enter drains or water courses.[10]

  • Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Dispose of waste according to all applicable local, state, and federal regulations.[8]

Section 4: First Aid Measures

Immediate medical attention is required in case of exposure.

  • Inhalation: Remove to fresh air. If symptoms persist, seek medical attention.[10]

  • Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek immediate medical attention as corrosive injuries that are not treated are hard to cure.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[10] Seek immediate medical attention.[5]

  • Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes.[10] Call a physician immediately. There is a danger of perforation of the esophagus and stomach due to strong corrosive effects.[5]

Section 5: Visual Guides

The following diagrams illustrate key safety and handling workflows.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) prep_sds->prep_ppe prep_workspace Prepare Fume Hood and Spill Kit prep_ppe->prep_workspace handle_retrieve Retrieve from 2-8°C Storage prep_workspace->handle_retrieve handle_use Use in Experiment handle_retrieve->handle_use handle_store Return to Storage handle_use->handle_store cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste via Approved Methods cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe G First Aid Procedures for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhale_fresh_air Move to Fresh Air exposure->inhale_fresh_air skin_remove_clothing Remove Contaminated Clothing exposure->skin_remove_clothing eye_rinse Rinse Eyes for 15+ Minutes exposure->eye_rinse ingest_rinse Rinse Mouth with Water exposure->ingest_rinse inhale_medical Seek Medical Attention if Symptoms Persist inhale_fresh_air->inhale_medical skin_rinse Rinse with Water for 15+ Minutes skin_remove_clothing->skin_rinse skin_medical Seek Immediate Medical Attention skin_rinse->skin_medical eye_medical Seek Immediate Medical Attention eye_rinse->eye_medical ingest_medical Seek Immediate Medical Attention ingest_rinse->ingest_medical

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Deuterium-Labeled 2-Azidoethanol for Metabolic Studies

This guide provides a comprehensive overview of the synthesis, proposed metabolic fate, and application of deuterium-labeled 2-azidoethanol as a tool for metabolic research. By leveraging the principles of stable isotope labeling, this compound offers a potential avenue for tracing the metabolic activity of small molecules in cellular systems.

Introduction

2-Azidoethanol is a bifunctional molecule containing both an azide group, useful for bioorthogonal chemistry such as "click" reactions, and a hydroxyl group that allows it to participate in metabolic pathways.[1] The introduction of deuterium, a stable isotope of hydrogen, into the 2-azidoethanol structure creates a tracer that can be monitored by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to follow the uptake and transformation of the molecule within a biological system, providing insights into metabolic fluxes and pathway dynamics. The low natural abundance of deuterium ensures that the signal from the labeled compound is distinct from the biological background.

Synthesis of Deuterium-Labeled 2-Azidoethanol

Proposed Synthesis Protocol:

A potential route for the synthesis of 2-azidoethanol-d4 is outlined below, starting from ethylene glycol-d6.

  • Step 1: Monobromination of Ethylene Glycol-d6.

    • React ethylene glycol-d6 with a brominating agent such as HBr or PBr3 under controlled conditions to favor the formation of 2-bromoethanol-d4.

  • Step 2: Azide Substitution.

    • Dissolve the resulting 2-bromoethanol-d4 in an aqueous or polar aprotic solvent.

    • Add sodium azide (NaN3) in a stoichiometric excess.

    • Heat the reaction mixture to facilitate the SN2 reaction, where the azide ion displaces the bromide.

    • Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, perform an aqueous workup to remove inorganic salts.

    • Extract the deuterium-labeled 2-azidoethanol into an organic solvent.

    • Purify the product using distillation or column chromatography.

    • Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.

Proposed Metabolic Fate of 2-Azidoethanol

The metabolic pathway of 2-azidoethanol has not been extensively studied. However, due to its structural similarity to ethanol and ethanolamine, a plausible metabolic route can be proposed. It is likely metabolized in the liver and other tissues by the same enzymes that process short-chain alcohols.

The proposed metabolic pathway is as follows:

  • Oxidation to Azidoacetaldehyde: 2-Azidoethanol is likely oxidized to 2-azidoacetaldehyde by alcohol dehydrogenase (ADH). This reaction is analogous to the conversion of ethanol to acetaldehyde.[5]

  • Oxidation to Azidoacetic Acid: The intermediate, 2-azidoacetaldehyde, is expected to be rapidly oxidized to 2-azidoacetic acid by aldehyde dehydrogenase (ALDH).[5]

  • Further Metabolism: The fate of 2-azidoacetic acid is less certain. It may be conjugated with coenzyme A to form azidoacetyl-CoA, which could potentially enter the citric acid cycle or other metabolic pathways. Alternatively, it could undergo detoxification and excretion. The azide group itself might be subject to reduction to an amine, although this is less commonly observed in mammalian metabolism.

Metabolic Pathway of 2-Azidoethanol cluster_0 Cellular Metabolism 2_Azidoethanol_d4 Deuterium-Labeled 2-Azidoethanol Azidoacetaldehyde_d3 Deuterium-Labeled Azidoacetaldehyde 2_Azidoethanol_d4->Azidoacetaldehyde_d3 Alcohol Dehydrogenase (ADH) Azidoacetic_Acid_d3 Deuterium-Labeled Azidoacetic Acid Azidoacetaldehyde_d3->Azidoacetic_Acid_d3 Aldehyde Dehydrogenase (ALDH) Metabolic_Pathways Further Metabolic Pathways (e.g., TCA Cycle, Excretion) Azidoacetic_Acid_d3->Metabolic_Pathways

Caption: Proposed metabolic pathway of deuterium-labeled 2-azidoethanol.

Experimental Protocols

The following are generalized protocols for conducting metabolic labeling studies with deuterium-labeled 2-azidoethanol. These should be optimized for specific cell types and experimental goals.

Cell Culture Labeling
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Media Preparation: Prepare culture medium containing deuterium-labeled 2-azidoethanol at a final concentration typically in the low millimolar range. The optimal concentration should be determined experimentally to avoid cytotoxicity.

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a time course determined by the metabolic pathway of interest. For rapid pathways, labeling times can be in the range of minutes to a few hours. For slower processes, longer incubation times (e.g., 24-48 hours) may be necessary.

  • Cell Harvesting: After the desired labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.

  • Metabolite Extraction: Quench metabolism and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.

  • Sample Preparation: Collect the cell extracts and centrifuge to pellet any debris. The supernatant containing the metabolites is then dried and stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry
  • Reconstitution: Reconstitute the dried metabolite extracts in a solvent appropriate for the chosen chromatography method (e.g., a mixture of water and organic solvent for liquid chromatography).

  • Chromatography: Separate the metabolites using liquid chromatography (LC) or gas chromatography (GC).

  • Mass Spectrometry: Analyze the separated metabolites using a high-resolution mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the metabolites, allowing for the identification of those containing deuterium based on their increased mass.

Sample Preparation for NMR Spectroscopy
  • Reconstitution: Reconstitute the dried metabolite extracts in a deuterated buffer (e.g., phosphate buffer in D2O) to a final volume suitable for the NMR tube (typically 500-600 µL).

  • pH Adjustment: Ensure the pH of the sample is adjusted to the desired value.

  • NMR Tube Transfer: Transfer the reconstituted sample into an NMR tube.

  • NMR Data Acquisition: Acquire 1H or 2H NMR spectra. In 1H NMR, the presence of deuterium will lead to a decrease in the intensity of the corresponding proton signal. In 2H NMR, a signal will be observed for the deuterium-labeled metabolite.

Experimental Workflow Cell_Culture Cell Culture Labeling Metabolic Labeling with Deuterium-Labeled 2-Azidoethanol Cell_Culture->Labeling Harvesting Cell Harvesting and Metabolite Extraction Labeling->Harvesting Sample_Prep Sample Preparation Harvesting->Sample_Prep MS_Analysis LC-MS/GC-MS Analysis Sample_Prep->MS_Analysis NMR_Analysis NMR Spectroscopy Sample_Prep->NMR_Analysis Data_Analysis Data Analysis and Metabolic Flux Calculation MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Caption: General experimental workflow for metabolic studies.

Quantitative Data Summary

While no specific quantitative data for deuterium-labeled 2-azidoethanol is currently published, the following table illustrates how such data would be presented. This hypothetical data assumes the successful tracing of the label through the proposed metabolic pathway.

ParameterValue (Hypothetical)Method
Cellular Uptake Rate 10 ± 2 nmol/10^6 cells/hrLC-MS
Isotopic Enrichment (Intracellular 2-Azidoethanol) 85 ± 5 %GC-MS
Conversion to Azidoacetic Acid 30 ± 7 % of intracellular poolLC-MS/MS
ADH Km for 2-Azidoethanol 5 mMEnzyme Kinetics
ALDH Km for Azidoacetaldehyde 0.5 mMEnzyme Kinetics

Safety Precautions

2-Azidoethanol is a hazardous substance and should be handled with appropriate safety measures. According to safety data sheets, it can cause severe skin burns and eye damage.[6][7] It is also important to note that azido compounds can be explosive, particularly in the presence of heat, shock, or certain metals. Always consult the safety data sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Conclusion

Deuterium-labeled 2-azidoethanol represents a promising, yet largely unexplored, tool for metabolic research. Its dual functionality as a metabolic tracer and a bioorthogonal handle for click chemistry opens up possibilities for multi-modal studies of cellular metabolism. While further research is needed to fully characterize its metabolic fate and establish detailed experimental protocols, the principles outlined in this guide provide a solid foundation for researchers interested in utilizing this compound to investigate metabolic pathways and their dynamics. The continued development of analytical techniques such as high-resolution mass spectrometry and NMR will undoubtedly enhance the utility of such stable isotope tracers in advancing our understanding of complex biological systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Azido Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated azido compounds represent a specialized class of molecules integrating two powerful chemical features: the isotopic stability of deuterium and the versatile reactivity of the azido group. The substitution of hydrogen (¹H, protium) with its stable, heavier isotope deuterium (²H, D) introduces subtle yet significant changes in molecular properties, primarily through the kinetic isotope effect (KIE).[1] This effect stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage and consequently, a slower reaction rate.[2] When this deuteration is applied to molecules containing an azido (-N₃) group—a functional group renowned for its utility in bioorthogonal "click" chemistry and as a photoreactive crosslinker in photoaffinity labeling—it unlocks advanced capabilities for research and drug development.[3][4]

This guide provides a comprehensive overview of the core physical and chemical properties of deuterated azido compounds, details key experimental protocols, and illustrates their application in modern biochemical and pharmaceutical research.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterated compounds is the kinetic isotope effect. The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it more stable and requiring more energy to break.[5] This results in a slower rate for any reaction where the C-H(D) bond cleavage is the rate-determining step.[6] The magnitude of this effect is expressed as the ratio of the rate constants (kH/kD), which is typically between 6 and 10 for a primary KIE involving a C-H bond.[1] This deliberate metabolic switching can significantly enhance a drug's pharmacokinetic profile by reducing its rate of metabolism, thereby increasing its half-life and exposure.

Figure 1: Logical relationship of the Kinetic Isotope Effect.

Physical and Chemical Properties

Deuteration affects several key physical and chemical properties. While effects on bulk properties like melting and boiling points are often minimal, changes at the molecular level, particularly in bond strength and vibrational frequency, are significant.

Summary of Physical Properties

The primary physical distinction between protium and deuterium is mass. This seemingly small change has cascading effects on bond energies and vibrational frequencies, which can be observed spectroscopically.

PropertyProtium Compound (C-H)Deuterium Compound (C-D)Rationale & Citation
Mass of Isotope ~1 amu~2 amuDeuterium contains an additional neutron.[1]
Bond Energy WeakerStrongerThe C-D bond has a lower zero-point energy, making it more stable and harder to break.[2]
Vibrational Freq. Higher (~2900-3000 cm⁻¹)Lower (~2100-2200 cm⁻¹)Frequency is inversely proportional to the square root of the reduced mass; a heavier mass vibrates more slowly.[5][7]
Molecular Volume StandardSlightly smallerThe C-D bond is marginally shorter than the C-H bond, which can lead to subtle changes in intramolecular volume.
Spectroscopic Characteristics

Spectroscopy is a primary tool for confirming deuteration and studying the properties of these molecules.

TechniqueObservation in Protium AnalogObservation in Deuterated Azido CompoundRationale & Citation
IR Spectroscopy Strong C-H stretch (~3000 cm⁻¹). Asymmetric N₃ stretch (~2124 cm⁻¹ in H₂O).Absence of C-H stretch. Appearance of C-D stretch (~2200 cm⁻¹). Minor shift in N₃ stretch.The change in reduced mass significantly lowers the C-D stretching frequency. Isotopic substitution can cause small shifts in adjacent functional groups.[8][9][10]
¹H NMR Signal present at a chemical shift corresponding to the C-H proton.Signal corresponding to the C-H proton is absent or significantly reduced.Deuterium (²H) is not resonant in the ¹H NMR frequency range. This is a definitive method to confirm deuteration.[11][12]
²H NMR (Deuterium NMR) No signal.A signal appears at a chemical shift similar to the corresponding proton in the ¹H spectrum.This technique directly observes the deuterium nucleus, confirming its incorporation. The natural abundance of ²H is very low (~0.016%), so samples must be enriched.[13]
Mass Spectrometry Molecular ion peak at mass M.Molecular ion peak at mass M+n, where n is the number of deuterium atoms incorporated.The mass of each deuterium adds 1 Da to the molecular weight compared to protium, providing a clear confirmation of labeling.
Chemical Reactivity
  • Metabolic Stability : The primary chemical consequence of deuteration is enhanced metabolic stability. If a C-H bond is targeted for enzymatic cleavage (e.g., by cytochrome P450 enzymes) in a rate-limiting step, its replacement with a C-D bond can dramatically slow this process, prolonging the drug's therapeutic effect.

  • Photoreactivity : The azido group itself is a photoaffinity label. Upon irradiation with UV light, it releases N₂ gas to form a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, such as the binding site of a target protein.[3] The deuteration of the scaffold molecule does not typically alter this fundamental photoreactivity but protects the molecule from metabolic degradation during the course of the experiment.

  • Click Chemistry : Azides are cornerstone functional groups for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This reaction is highly efficient and specific, allowing for the covalent linkage of an azido-modified molecule to an alkyne-modified partner. Deuteration of the azido-containing molecule does not impede its ability to participate in click reactions.[14]

Experimental Protocols

Generalized Synthesis of a Deuterated Azido Compound

This protocol describes a representative synthesis of a deuterated alkyl azide from a deuterated alkyl halide via an Sₙ2 reaction.

Objective: To synthesize 1-azido-1,1-d₂-ethane from 1-bromo-1,1-d₂-ethane.

Materials:

  • 1-bromo-1,1-d₂-ethane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add sodium azide (1.2 equivalents) and anhydrous DMF. Stir the suspension.

  • Reaction: Add the deuterated starting material, 1-bromo-1,1-d₂-ethane (1.0 equivalent), to the stirring suspension.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product by fractional distillation or column chromatography to yield the pure deuterated azido compound.

Characterization Protocol
  • ¹H NMR: Dissolve the product in a deuterated solvent (e.g., CDCl₃). Confirm the absence or significant reduction of the signal corresponding to the protons at the C1 position.

  • ²H NMR: Dissolve the product in a suitable protic solvent (e.g., CHCl₃). Obtain the spectrum to confirm the presence of a signal at the chemical shift corresponding to the deuterated position.[13]

  • IR Spectroscopy: Obtain the IR spectrum. Confirm the presence of the characteristic strong, sharp azide (N₃) asymmetric stretch around 2100-2150 cm⁻¹ and the C-D stretch around 2100-2200 cm⁻¹.[5]

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight, which should reflect the incorporation of two deuterium atoms.

Protocol for Photoaffinity Labeling (PAL)

This protocol outlines a general workflow for identifying the protein targets of a small molecule using a deuterated, azido-functionalized photoprobe.[3][14]

Materials:

  • Deuterated azido photoprobe (containing a reporter handle like an alkyne for click chemistry).

  • Live cells or cell lysate.

  • UV irradiation source (e.g., 350 nm lamp).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Click chemistry reagents (e.g., biotin-azide or biotin-alkyne, copper(I) source, ligand).

  • Affinity purification resin (e.g., streptavidin-agarose beads).

  • Mass spectrometer.

Procedure:

  • Incubation: Treat live cells or cell lysate with the deuterated azido photoprobe. Incubate to allow the probe to bind to its target proteins. Include a control group treated with a vehicle (e.g., DMSO).

  • Irradiation: Irradiate the samples with UV light of the appropriate wavelength to activate the azido group, forming a covalent crosslink between the probe and its binding partners.

  • Lysis: For live-cell experiments, harvest and lyse the cells to release the proteins.

  • Click Chemistry Conjugation: Add the reporter tag (e.g., biotin-alkyne) and click chemistry reagents to the lysate. This attaches a biotin handle to the probe-labeled proteins.[14]

  • Enrichment: Add streptavidin-agarose beads to the lysate to capture the biotinylated proteins. Incubate to allow binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the photoprobe.

Protocol for Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes a typical bioconjugation experiment.[15][16]

Materials:

  • Deuterated, azide-functionalized molecule (e.g., a drug or probe).

  • Alkyne-functionalized molecule (e.g., a fluorescent dye or biomolecule).

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or another Cu(I)-stabilizing ligand.

  • Solvent (e.g., a mixture of water and t-butanol).

Procedure:

  • Preparation: Dissolve the deuterated azide molecule and the alkyne molecule in the chosen solvent system (e.g., t-butanol/water).

  • Reagent Addition: To the solution, add sodium ascorbate (to reduce Cu(II) to the active Cu(I) catalyst), followed by the copper(II) sulfate and the TBTA ligand.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Purification: Once the reaction is complete, the triazole product can be purified using standard techniques such as column chromatography, precipitation, or HPLC.

Applications in Research and Drug Development

The unique combination of properties makes deuterated azido compounds powerful tools for addressing complex biological questions.

Photoaffinity Labeling for Target Identification

A primary challenge in drug discovery is identifying the specific protein target(s) of a bioactive compound. A deuterated photoprobe, which combines the drug's pharmacophore with an azido group and a reporter handle, can be used to covalently label its targets in a complex biological system. The deuterium provides metabolic stability, ensuring the probe remains intact long enough to find its target, while the azido group enables covalent capture upon UV activation.

PAL_Workflow A 1. Incubation Treat cells with deuterated azido-photoprobe B 2. UV Irradiation Activate azide to form covalent crosslinks A->B C 3. Cell Lysis Release cellular proteins B->C D 4. Click Chemistry Attach biotin handle to probe C->D E 5. Enrichment Capture biotinylated proteins with streptavidin beads D->E F 6. Digestion Digest proteins into peptides E->F G 7. LC-MS/MS Analysis Identify labeled proteins F->G

Figure 2: Experimental workflow for Photoaffinity Labeling (PAL).
Bioorthogonal Labeling and Imaging

The azido group is bioorthogonal, meaning it does not react with native functional groups found in biological systems. This allows for highly specific chemical transformations in a living environment. A deuterated, azide-containing molecule (e.g., a metabolite or drug) can be administered to cells or an organism. Its location and interactions can then be visualized or captured by introducing a reaction partner, such as a fluorescent dye functionalized with a strained alkyne (for copper-free click chemistry), enabling real-time imaging and tracking.

Click_Chemistry_Workflow cluster_0 In Vitro / In Vivo System A Introduce Deuterated Azido-Biomolecule (A-N₃) C Bioorthogonal Reaction (Click Chemistry) A->C B Introduce Alkyne-Probe (e.g., Fluorescent Dye) B->C D Formation of Stable Triazole Linkage C->D E Analysis (Fluorescence Imaging, Proteomics, etc.) D->E

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Azidoethanol-d4 in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Azidoethanol-d4 in click chemistry, a cornerstone of modern bioconjugation and drug development. This document details the underlying principles of its reactivity, the influence of isotopic labeling on reaction kinetics, and practical experimental protocols.

Introduction to this compound and Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2][3]

2-Azidoethanol is a versatile reagent in this field, featuring a terminal azide group for the click reaction and a hydroxyl group for further functionalization. The deuterated isotopologue, this compound, where the four hydrogen atoms on the ethanol backbone are replaced with deuterium, is a valuable tool for mechanistic studies and as a tracer in various biochemical applications.

Physicochemical Properties

The physicochemical properties of 2-Azidoethanol are summarized below. The properties of the d4-deuterated version are expected to be very similar, with a slight increase in molecular weight.

PropertyValueReference
Molecular Formula C₂H₅N₃O[4]
Molecular Weight 87.08 g/mol [4]
Boiling Point 77 °C (24 Torr)[5]
Density 1.146 g/cm³[5]
Refractive Index 1.4264 (estimate)[5]
Solubility Soluble in Chloroform, Methanol; Sparingly soluble in DMSO[5]
Appearance Colorless to slightly yellow oil[6]

Mechanism of Action in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a multi-step catalytic cycle. The presence of deuterium atoms in this compound does not fundamentally alter the reaction pathway but can influence the reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE).

The Catalytic Cycle

The generally accepted mechanism for the CuAAC reaction involves the following key steps:

  • Formation of Copper-Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide, in this case, this compound, coordinates to the copper center of the copper-acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.

A diagram of the catalytic cycle is presented below:

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Cu_I Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide + R-C≡CH Cu_Azide_Complex Copper-Azide-Alkyne Complex Cu_Acetylide->Cu_Azide_Complex + N3-R'-d4 Metallacycle Six-membered Cu-Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I + H+ Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Azide This compound (N3-R'-d4) Azide->Cu_Azide_Complex caption Figure 1: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Figure 1: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The Influence of Deuterium Labeling: Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate due to isotopic substitution. The C-D bond is stronger than the C-H bond, and this difference in bond strength can affect the activation energy of the reaction, particularly if the C-H/C-D bond is broken or its vibrational state is altered in the rate-determining step.

However, a secondary KIE may be observed due to changes in hyperconjugation or steric effects upon deuteration. A KIE value (kH/kD) greater than 1 indicates a normal KIE, where the reaction with the lighter isotope is faster. A KIE value less than 1 is an inverse KIE, suggesting the reaction with the heavier isotope is faster. A KIE value close to 1 implies that the isotopic substitution has a negligible effect on the reaction rate. For the CuAAC reaction with deuterated azides like this compound, the KIE is expected to be close to 1.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general protocol for its use in a CuAAC reaction.

Synthesis of this compound

This protocol is adapted from the synthesis of non-deuterated 2-Azidoethanol, substituting the starting material with its deuterated analog.[8][9][10]

Materials:

  • Ethylene glycol-d6 (or 1,1,2,2-tetradeuterioethane-1,2-diol)

  • Thionyl chloride (SOCl₂) or a similar halogenating agent

  • Sodium azide (NaN₃)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Halogenation of Ethylene glycol-d6: In a round-bottom flask, carefully react ethylene glycol-d6 with a suitable halogenating agent (e.g., thionyl chloride) to produce 2-chloroethanol-d4. This reaction should be performed under anhydrous conditions and in an inert atmosphere.

  • Azide Substitution: Dissolve the resulting 2-chloroethanol-d4 in water. Add sodium azide in portions at 0 °C.[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours. Then, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours.[8][9]

  • Extraction: After cooling to room temperature, extract the aqueous mixture with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless to pale yellow oil.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and contact with heavy metals.

Synthesis_Workflow Start Ethylene glycol-d6 Halogenation Halogenation (e.g., with SOCl₂) Start->Halogenation Intermediate 2-Chloroethanol-d4 Halogenation->Intermediate Azidation Azide Substitution (NaN₃, H₂O, Reflux) Intermediate->Azidation Product This compound Azidation->Product Purification Extraction & Purification Product->Purification Final_Product Pure this compound Purification->Final_Product caption Figure 2: Workflow for the synthesis of this compound.

Figure 2: Workflow for the synthesis of this compound.

General Protocol for CuAAC Reaction with this compound

This protocol is a general guideline for a small-scale CuAAC reaction.[11][12] Optimization may be required depending on the specific alkyne-containing substrate.

Materials:

  • Alkyne-containing substrate

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-containing substrate in a suitable buffer or solvent.

    • This compound in DMSO or water.

    • Copper(II) sulfate in water (e.g., 20 mM).

    • Sodium ascorbate in water (e.g., 100 mM, freshly prepared).

    • THPTA ligand in water (e.g., 100 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-containing substrate solution.

    • This compound solution (typically in slight excess).

    • THPTA ligand solution.

    • Copper(II) sulfate solution.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Vortex the reaction mixture briefly and incubate at room temperature for 1-4 hours, or as determined by optimization. The reaction can be monitored by techniques such as TLC, LC-MS, or NMR.

  • Purification: The resulting triazole product can be purified using standard methods such as precipitation, chromatography (e.g., HPLC), or dialysis, depending on the nature of the product.

CuAAC_Workflow Start Prepare Stock Solutions (Alkyne, Azide-d4, CuSO₄, Ascorbate, Ligand) Mixing Combine Reactants in Tube: 1. Alkyne Substrate 2. This compound 3. Ligand (THPTA) 4. CuSO₄ Start->Mixing Initiation Initiate Reaction: Add Sodium Ascorbate Mixing->Initiation Incubation Incubate at Room Temperature (1-4 hours) Initiation->Incubation Monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) Incubation->Monitoring Monitoring->Incubation Incomplete Purification Purify Product (Chromatography, Precipitation, etc.) Monitoring->Purification Reaction Complete Final_Product 1,4-Disubstituted Triazole Product Purification->Final_Product caption Figure 3: General experimental workflow for a CuAAC reaction using this compound.

Figure 3: General experimental workflow for a CuAAC reaction using this compound.

Quantitative Data Summary

Currently, there is a lack of published experimental studies providing a direct quantitative comparison of reaction kinetics and yields between this compound and its non-deuterated analog in CuAAC reactions. The table below presents typical reaction parameters for CuAAC reactions with non-deuterated azides, which can serve as a baseline for experiments with the deuterated compound.

ParameterTypical Value/RangeNotes
Reaction Time 1 - 24 hoursHighly dependent on substrate, catalyst, and ligand concentrations.
Reaction Temperature Room TemperatureCan be heated to accelerate the reaction.
Yield >70% (often quantitative)Yields are generally high for CuAAC reactions.[12]
Catalyst Loading 1-5 mol% Cu(I)Can be stoichiometric in some bioconjugation applications.
Kinetic Isotope Effect (kH/kD) ~1 (theoretically)Based on computational studies, a significant KIE is not expected.[7]

Conclusion

This compound is a valuable reagent for researchers in chemistry and drug development, serving as a versatile building block in click chemistry. Its mechanism of action in the CuAAC reaction is analogous to its non-deuterated counterpart, proceeding through a well-established copper-catalyzed cycle. The primary influence of deuteration is the potential for a minor secondary kinetic isotope effect, which is predicted by computational studies to be close to unity. The provided experimental protocols offer a starting point for the synthesis and application of this deuterated compound in creating novel conjugates and for advanced mechanistic investigations. Further experimental studies are warranted to provide quantitative data on the kinetic isotope effect and to fully elucidate the subtle influences of deuteration on the efficiency of click chemistry.

References

The Role of Deuterium in 2-Azidoethanol-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of deuterium in 2-Azidoethanol-d4, a deuterated analogue of 2-Azidoethanol. This document details the fundamental principles of deuterium substitution, its impact on physicochemical properties, and its applications in research and drug development, with a specific focus on reaction kinetics, metabolic stability, and its use as a tracer in analytical methodologies.

Core Concepts: The Significance of Deuterium Substitution

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference in mass is the foundation of the unique properties and applications of deuterated compounds like this compound.

The primary consequence of this mass difference is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower vibrational frequency and a lower zero-point energy, resulting in a higher activation energy required to break this bond. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .

The KIE is a powerful tool in understanding and manipulating chemical and biological processes. It is quantified as the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A kH/kD ratio greater than 1 indicates a primary KIE, signifying that the C-H bond is broken in the rate-determining step of the reaction.

Physicochemical Properties of this compound

The substitution of four hydrogen atoms with deuterium in 2-Azidoethanol results in a molecule with a higher molecular weight and slight alterations in its physical properties compared to its non-deuterated counterpart.

Property2-AzidoethanolThis compound
Molecular Formula C₂H₅N₃OC₂D₄HN₃O
Molecular Weight 87.08 g/mol 91.10 g/mol
Boiling Point 77 °C (24 Torr)Expected to be slightly higher
Density 1.146 g/mLExpected to be slightly higher
Refractive Index 1.4264Expected to be slightly different

The Role of Deuterium in Modulating Metabolic Stability

One of the most significant applications of deuterium substitution in drug development is the enhancement of metabolic stability. Many drug molecules are metabolized by cytochrome P450 (CYP450) enzymes in the liver, often through the oxidation of C-H bonds. By replacing these "soft spots" with stronger C-D bonds, the rate of metabolic breakdown can be significantly reduced.

In the context of 2-Azidoethanol, the carbon atoms of the ethanol backbone are susceptible to enzymatic oxidation. Deuteration at these positions, as in this compound, can hinder this metabolic pathway.

Hypothetical Metabolic Profile Comparison:

The following table presents a hypothetical comparison of the metabolic stability of 2-Azidoethanol and this compound in human liver microsomes. This data is illustrative and based on established principles of the kinetic isotope effect in drug metabolism.

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
2-Azidoethanol3023.1
This compound907.7

This hypothetical data illustrates a three-fold increase in the metabolic half-life of the deuterated compound, a direct consequence of the kinetic isotope effect slowing down the rate of enzymatic oxidation.

cluster_0 Metabolic Pathway of 2-Azidoethanol cluster_1 Metabolic Pathway of this compound 2-Azidoethanol 2-Azidoethanol CYP450_Enzymes CYP450 Enzymes (Oxidation) 2-Azidoethanol->CYP450_Enzymes C-H bond cleavage Oxidized_Metabolite Oxidized Metabolite CYP450_Enzymes->Oxidized_Metabolite Further_Metabolism Further Metabolism and Excretion Oxidized_Metabolite->Further_Metabolism This compound This compound CYP450_Enzymes_d4 CYP450 Enzymes (Oxidation) This compound->CYP450_Enzymes_d4 Slower C-D bond cleavage (Kinetic Isotope Effect) Oxidized_Metabolite_d4 Oxidized Metabolite CYP450_Enzymes_d4->Oxidized_Metabolite_d4 Further_Metabolism_d4 Further Metabolism and Excretion Oxidized_Metabolite_d4->Further_Metabolism_d4 Sample Biological Sample (contains 2-Azidoethanol) Spike Spike with known amount of this compound Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Quantification Quantification (Ratio of Analyte to Internal Standard) LC_MS->Quantification

Commercial Suppliers and Technical Guide for High-Purity 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of high-purity 2-Azidoethanol-d4, a deuterated chemical probe essential for researchers, scientists, and drug development professionals. The guide covers commercial sourcing, experimental protocols for its synthesis and application, and its role in advanced biochemical studies.

Data Presentation: Commercial Suppliers of High-Purity this compound

For researchers looking to procure high-purity this compound, several reputable commercial suppliers offer this product. While specific purity and isotopic enrichment data are typically detailed on the lot-specific Certificate of Analysis (CoA), the following table summarizes the key information for prominent suppliers. Researchers are advised to request the CoA from the supplier for detailed quantitative data.

SupplierProduct CodeAvailable QuantitiesNotes
Toronto Research Chemicals (TRC) A84856250 mg, 250 mg, 500 mgDistributed by various vendors including Clinisciences.
Clearsynth CS-D-0014Inquire for detailsSpecializes in stable isotope-labeled compounds.
Santa Cruz Biotechnology (SCBT) sc-205918Inquire for detailsOffers a broad range of research chemicals.
Pharmaffiliates Inquire for detailsInquire for detailsProvides a range of pharmaceutical reference standards.

Experimental Protocols

Synthesis of High-Purity this compound

This protocol describes a representative method for the synthesis of this compound, adapted from standard procedures for the non-deuterated analog. The key to this synthesis is the use of a deuterated starting material, such as 2-bromoethanol-d4.

Materials:

  • 2-bromoethanol-d4

  • Sodium azide (NaN3)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium azide in deionized water.

  • Add 2-bromoethanol-d4 to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oil.

Purification:

The crude product can be further purified by vacuum distillation or column chromatography to achieve high purity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines a general procedure for a copper-catalyzed click chemistry reaction to conjugate this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in buffer.

    • Add this compound to the reaction mixture (typically in slight excess).

    • Add the copper ligand.

    • Add CuSO4.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Analysis:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other analytical techniques.

    • Upon completion, the resulting triazole-linked product can be purified using appropriate methods, such as size-exclusion chromatography or affinity purification, depending on the nature of the conjugated molecule.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent1 Alkyne-Molecule mix Combine Reagents in Buffer reagent1->mix reagent2 This compound reagent2->mix reagent3 CuSO4 reagent3->mix reagent4 Sodium Ascorbate reagent4->mix reagent5 Ligand (THPTA) reagent5->mix incubate Incubate at Room Temp mix->incubate analyze Monitor by LC-MS incubate->analyze purify Purify Product analyze->purify product Triazole-Conjugated Product purify->product

Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Target_ID_Workflow cluster_probe Probe Synthesis cluster_binding Target Binding cluster_capture Affinity Capture cluster_analysis Target Identification drug Drug Candidate probe Alkyne-tagged Drug Probe drug->probe linker Alkyne Linker linker->probe incubation Incubate Probe with Lysate probe->incubation lysate Cell Lysate lysate->incubation click_reaction Click Reaction incubation->click_reaction azido_d4 This compound (Biotinylated via Click Chemistry) azido_d4->click_reaction capture Capture on Beads click_reaction->capture beads Streptavidin Beads beads->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute ms LC-MS/MS Analysis elute->ms target Identified Protein Targets ms->target

Caption: Workflow for target identification in drug discovery using a chemical probe and click chemistry.

Methodological & Application

Application Notes and Protocols for 2-Azidoethanol-d4 in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3] 2-Azidoethanol-d4, a deuterated analog of 2-azidoethanol, serves as a specialized building block in CuAAC reactions. The incorporation of deuterium atoms provides a unique isotopic label, enabling sensitive and specific detection of tagged molecules by mass spectrometry or tracking by NMR spectroscopy in complex biological systems. These application notes provide detailed protocols for the use of this compound in CuAAC reactions, along with quantitative data and experimental workflows.

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of an azide (this compound) and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[4] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is often employed to enhance reaction efficiency and prevent catalyst disproportionation.[4]

Applications of this compound in CuAAC

The primary application of this compound lies in its use as an isotopic labeling reagent. Key applications include:

  • Quantitative Proteomics: As a component of "click-able" metabolic labels for the subsequent enrichment and mass spectrometry-based quantification of newly synthesized proteins or other biomolecules.

  • Drug Development: For tracing the metabolic fate of drug candidates or for the synthesis of isotopically labeled drug-target conjugates for pharmacokinetic studies.

  • Bioconjugation: To introduce a stable, deuterated tag onto biomolecules for applications in diagnostics and imaging, where the deuterium label can be used for unambiguous identification.[5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvents: Deionized water, DMSO, DMF, or a mixture as required for substrate solubility

  • Reaction vials

  • Inert gas (Argon or Nitrogen)

General Protocol for CuAAC Reaction with this compound

This protocol is a general guideline and may require optimization based on the specific alkyne substrate.

  • Preparation of Stock Solutions:

    • This compound: Prepare a 100 mM stock solution in DMSO or an appropriate solvent.

    • Alkyne: Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

    • Ligand (THPTA or TBTA): Prepare a 100 mM stock solution in DMSO or water (for THPTA).

  • Reaction Setup:

    • In a microcentrifuge tube or reaction vial, add the alkyne-containing molecule to the desired final concentration (e.g., 1 mM).

    • Add 1.2 equivalents of the this compound stock solution.

    • Add the ligand to a final concentration of 5 mM.

    • Add the copper(II) sulfate solution to a final concentration of 1 mM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

    • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes before adding the sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or HPLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be directly purified or worked up to remove the copper catalyst.

    • For small molecules, purification can be achieved by column chromatography on silica gel.

    • For biomolecules, the product can be purified by size-exclusion chromatography, affinity chromatography, or precipitation.[6]

Quantitative Data

The yield of the CuAAC reaction is generally high, often exceeding 90%. The following tables provide representative yields for the reaction of a simple alkyl azide (as an analogue for this compound) with various terminal alkynes under standard CuAAC conditions.

Table 1: Reaction of an Alkyl Azide with Various Aromatic Alkynes

EntryAlkyneProductYield (%)
1Phenylacetylene1-(2-Hydroxyethyl-d4)-4-phenyl-1H-1,2,3-triazole>95
24-Ethynyltoluene1-(2-Hydroxyethyl-d4)-4-(p-tolyl)-1H-1,2,3-triazole>95
34-Methoxyphenylacetylene1-(2-Hydroxyethyl-d4)-4-(4-methoxyphenyl)-1H-1,2,3-triazole>95
44-Chlorophenylacetylene1-(2-Hydroxyethyl-d4)-4-(4-chlorophenyl)-1H-1,2,3-triazole>95

Table 2: Reaction of an Alkyl Azide with Various Aliphatic and Functionalized Alkynes

EntryAlkyneProductYield (%)
11-Octyne1-(2-Hydroxyethyl-d4)-4-hexyl-1H-1,2,3-triazole92
2Propargyl alcohol1-(2-Hydroxyethyl-d4)-4-(hydroxymethyl)-1H-1,2,3-triazole98
3N-PropargylacetamideN-((1-(2-Hydroxyethyl-d4)-1H-1,2,3-triazol-4-yl)methyl)acetamide96
43-Butyn-1-ol2-(1-(2-Hydroxyethyl-d4)-1H-1,2,3-triazol-4-yl)ethanol94

Note: Yields are based on published data for similar small alkyl azides and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Experimental Workflow for Bioconjugation

G Experimental Workflow for Bioconjugation using this compound cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis prep_azide Prepare this compound Stock Solution mix Mix this compound, Alkyne-Biomolecule, Catalyst, and Ligand prep_azide->mix prep_alkyne Synthesize/Obtain Alkyne-Modified Biomolecule prep_alkyne->mix prep_reagents Prepare Catalyst, Ligand, & Reducing Agent Stocks prep_reagents->mix initiate Initiate with Sodium Ascorbate mix->initiate incubate Incubate at Room Temperature (1-4 hours) initiate->incubate purify Purify Conjugate (e.g., Chromatography) incubate->purify characterize Characterize Product (LC-MS, NMR) purify->characterize application Downstream Application (e.g., Proteomics) characterize->application

Caption: Workflow for bioconjugation with this compound.

Logical Relationship of CuAAC Reaction Components

G Key Components and their Roles in the CuAAC Reaction cluster_catalyst Catalytic System Azide This compound Triazole 1,4-Disubstituted Triazole-d4 Azide->Triazole + Alkyne Terminal Alkyne Alkyne->Triazole + CuSO4 Cu(II)SO4 (Copper Source) CuI Cu(I) (Active Catalyst) CuSO4->CuI Reduced by Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Triazole Catalyzes Ligand THPTA / TBTA (Stabilizer) Ligand->CuI Stabilizes

Caption: Interplay of components in the CuAAC catalytic cycle.

References

Application Notes and Protocols: 2-Azidoethanol-d4 for Metabolic Labeling of Glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the biosynthesis, trafficking, and dynamics of glycoproteins. This approach involves introducing a chemically tagged monosaccharide precursor into cells, which is then incorporated into glycans through the cell's own metabolic pathways. The chemical tag, often a bioorthogonal functional group like an azide, allows for the subsequent visualization and enrichment of the labeled glycoproteins.[1][2][3] 2-Azidoethanol-d4 is a novel, stable isotope-labeled chemical reporter for the metabolic labeling of glycoproteins. The presence of the deuterium atoms provides a unique mass signature, facilitating highly sensitive and accurate quantification in mass spectrometry-based glycoproteomic analyses.[4][5]

This document provides detailed application notes and protocols for the use of this compound in the metabolic labeling of glycoproteins, their subsequent derivatization via click chemistry, and downstream analysis.

Principle of the Method

The metabolic labeling process using this compound is a two-step procedure[1][6]:

  • Metabolic Incorporation: Cells are cultured in the presence of this compound. It is hypothesized that this compound is metabolized and ultimately converted into an azido-modified sugar nucleotide, which is then incorporated into nascent glycan chains by glycosyltransferases. The deuterium labeling provides a distinct isotopic signature for mass spectrometry-based quantification.

  • Bioorthogonal Ligation: The azide group introduced into the glycoproteins serves as a chemical handle for covalent modification with a variety of probes. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[3][7] These reactions are highly specific and can be performed in complex biological lysates without cross-reactivity. Probes can include fluorescent dyes for imaging, biotin for enrichment, or other tags for specific applications.

Advantages of this compound

The use of a deuterated azido-labeling reagent offers several advantages for quantitative proteomics:

  • Internal Standard for Mass Spectrometry: The deuterium labels result in a predictable mass shift in labeled peptides and glycans, allowing them to serve as ideal internal standards for accurate quantification in mass spectrometry (MS) experiments.[4][5]

  • Improved Metabolic Stability: Deuteration can sometimes lead to increased metabolic stability of a compound, potentially enhancing its incorporation into biosynthetic pathways.[8]

  • Multiplexing Capabilities: In combination with non-deuterated azido-labeling reagents, this compound can be used in multiplexing quantitative proteomics experiments to compare different cell states or treatments.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound Labeling
Cell TypeThis compound Concentration (µM)Incubation Time (hours)
Adherent cell lines (e.g., HeLa, HEK293T)25 - 10024 - 72
Suspension cell lines (e.g., Jurkat, K562)50 - 20024 - 72
Primary cells10 - 5048 - 96

Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Table 2: Comparison of Bioorthogonal Ligation Methods
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very FastModerate to Fast
Biocompatibility Requires copper catalyst, which can be toxic to living cells. Generally performed on lysates or fixed cells.Copper-free. Can be used in living cells and organisms.
Reagents Terminal alkyne probe, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., sodium ascorbate)Cyclooctyne probe (e.g., DBCO, BCN)
Typical Application Proteomic analysis, fixed-cell imagingLive-cell imaging, in vivo studies

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound
  • Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.

  • Preparation of Labeling Medium: Prepare fresh culture medium and supplement it with the desired final concentration of this compound from a sterile stock solution.

  • Labeling: Remove the existing medium from the cells and replace it with the this compound containing medium.

  • Incubation: Culture the cells for 24-72 hours under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Harvest:

    • For adherent cells, wash twice with ice-cold PBS, then detach using a cell scraper or trypsin.

    • For suspension cells, pellet by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream bioorthogonal ligation.

Protocol 2: Click Chemistry Ligation of Azide-Labeled Glycoproteins with an Alkyne-Probe

This protocol describes the CuAAC reaction for labeling with a fluorescent alkyne probe.

Reagents:

  • Azide-labeled protein lysate (from Protocol 1)

  • Fluorescent alkyne probe (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • 100 µg of azide-labeled protein lysate

    • Fluorescent alkyne probe (final concentration 100 µM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

    • TCEP or Sodium Ascorbate (final concentration 1 mM)

  • Adjust the final volume to 100 µL with PBS.

  • Vortex briefly to mix.

  • Incubate at room temperature for 1 hour, protected from light.

  • The labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning or for enrichment and mass spectrometry.

Visualizations

Metabolic_Labeling_Workflow cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Downstream Analysis A This compound B Cell Culture A->B C Metabolic Conversion to Azido-Sugar Nucleotide B->C D Incorporation into Glycoproteins C->D E Azide-Labeled Glycoproteins D->E F Click Chemistry (CuAAC or SPAAC) E->F H Labeled Glycoproteins F->H G Alkyne/Cyclooctyne Probe (e.g., Fluorophore, Biotin) G->F I SDS-PAGE & Fluorescence Imaging H->I J Enrichment (e.g., Streptavidin) H->J K Mass Spectrometry Analysis J->K

Caption: Workflow for metabolic labeling and analysis of glycoproteins using this compound.

Glycosylation_Pathway_Hypothesis cluster_0 Cellular Uptake and Metabolism cluster_1 Glycan Biosynthesis cluster_2 Location A This compound B Putative Kinase Activity A->B Uptake C Azido-phosphoethanol-d4 B->C D Conversion to Azido-Sugar Precursor C->D E Azido-Sugar Nucleotide-d4 D->E Hypothesized Conversion F Glycosyltransferases E->F H Azide-Labeled Glycoprotein-d4 F->H I Endoplasmic Reticulum / Golgi F->I G Nascent Glycan Chain G->F

Caption: Hypothesized metabolic pathway for the incorporation of this compound into glycoproteins.

References

Application Notes and Protocols for Bioconjugation with 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern chemical biology and drug development, enabling the covalent linkage of molecules to impart new functionalities. 2-Azidoethanol-d4 is a deuterated, azide-containing building block valuable for introducing a "clickable" azide moiety onto biomolecules. The deuterium labeling provides a unique isotopic signature for tracing and quantification in mass spectrometry-based applications. This azide group can then be selectively reacted with an alkyne-functionalized molecule via highly efficient and bioorthogonal "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions are characterized by their high yields, specificity, and compatibility with a wide range of functional groups, making them ideal for conjugating probes, drugs, or other molecules to proteins, antibodies, and nucleic acids.[4][5]

This document provides detailed protocols for the bioconjugation of a target protein using this compound (or an analogous azide-functionalized linker) and subsequent click chemistry reactions.

Bioconjugation Workflow

The overall workflow for protein modification and bioconjugation involves the initial introduction of an azide group onto the target protein, followed by the click chemistry reaction with an alkyne-containing molecule of interest.

Bioconjugation_Workflow Protein Target Protein AzideProtein Azide-Modified Protein Protein->AzideProtein Amine Labeling AzideLinker This compound Derivative (e.g., NHS-Azide-d4) AzideLinker->AzideProtein ClickChemistry Click Chemistry (CuAAC or SPAAC) AzideProtein->ClickChemistry AlkyneMolecule Alkyne-Modified Molecule (e.g., Drug, Fluorophore) AlkyneMolecule->ClickChemistry Bioconjugate Final Bioconjugate ClickChemistry->Bioconjugate

Caption: A general workflow for protein bioconjugation using an azide linker and click chemistry.

Experimental Protocols

These protocols describe a two-stage process: first, the introduction of an azide group onto a protein via primary amines (e.g., lysine residues), and second, the conjugation of an alkyne-modified molecule using either CuAAC or SPAAC.

Materials and Reagents
  • Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of primary amines like Tris)

  • NHS-ester functionalized azide linker (as an analogue for introducing the this compound moiety)

  • Alkyne-functionalized molecule for conjugation (e.g., DBCO-PEG4-Maleimide for SPAAC, or a terminal alkyne for CuAAC)

  • Dimethylsulfoxide (DMSO), anhydrous

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

Note on this compound: Direct conjugation of this compound to a protein requires its prior activation, for example, by converting the hydroxyl group to an NHS-ester. The following protocol uses a commercially available NHS-azide linker as a representative example of this strategy.

Protocol 1: Azide Labeling of Proteins

This protocol details the modification of primary amines on a protein with an azide-functionalized NHS ester.

  • Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).

  • NHS-Azide Solution Preparation: Immediately before use, dissolve the NHS-azide linker in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-azide linker to the protein solution. Mix gently and incubate at room temperature for 1 hour with continuous stirring.

  • Purification: Remove the excess, unreacted NHS-azide linker by size-exclusion chromatography using a desalting column equilibrated with PBS (pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. The azide-modified protein is now ready for click chemistry.

Protocol 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of the azide-modified protein with a terminal alkyne-containing molecule.

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Reaction Setup: In a reaction tube, combine the following in order:

    • Azide-modified protein (from Protocol 1) to a final concentration of 10-50 µM.

    • Alkyne-functionalized molecule (1.5 to 5-fold molar excess over the protein).

    • Premix of CuSO4 and THPTA (add THPTA to the CuSO4 solution at a 5:1 molar ratio). Add this mix to the reaction to a final CuSO4 concentration of 1 mM.

    • Sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or LC-MS.

  • Purification: Purify the final bioconjugate using size-exclusion chromatography or affinity chromatography to remove the catalyst and excess reagents.

Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide-modified protein with a strained alkyne (e.g., DBCO)-containing molecule.

  • Reaction Setup:

    • To the azide-modified protein solution (from Protocol 1, at a final concentration of 10-50 µM), add the DBCO-functionalized molecule. A 1.5 to 3-fold molar excess of the DBCO reagent is typically sufficient.

  • Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE or LC-MS.

  • Purification: Purify the final bioconjugate using size-exclusion or affinity chromatography to remove any unreacted DBCO reagent.

Quantitative Data: Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the biomolecule to copper.[1][6]

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very Fast (minutes to a few hours)Moderate (hours to overnight)
Biocompatibility Potential cytotoxicity due to copperExcellent, suitable for in vivo applications
Reactant Size Small terminal alkyneBulky and hydrophobic strained alkyne
Yield Generally >95%Typically 70-95%
Side Reactions Potential for protein oxidationCan react with thiols at high concentrations

Application Example: Targeted Protein Degradation

Bioconjugation is a key technology in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][7][8][9] Click chemistry can be used to synthesize PROTACs by linking a target-binding ligand to an E3 ligase-binding ligand.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 PROTAC Recycling UbPOI Polyubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of a PROTAC for targeted protein degradation.

Handling and Storage of this compound

Deuterated compounds like this compound are stable isotopes and are not radioactive.[10][11] They should be stored in a tightly sealed container to prevent contamination and potential exchange of deuterium with atmospheric moisture.[12] For long-term storage, it is recommended to keep the compound at 2-8°C, protected from light.

Conclusion

This compound is a versatile reagent for introducing a clickable azide group for bioconjugation. The choice between CuAAC and SPAAC for the subsequent conjugation step will depend on the specific requirements of the experiment, with SPAAC being the preferred method for applications in living systems due to the absence of a cytotoxic copper catalyst. The provided protocols offer a robust framework for the successful bioconjugation of proteins for a wide range of research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols for 2-Azidoethanol-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Azidoethanol-d4 as a versatile tracer in mass spectrometry-based research. Its unique combination of a bioorthogonal azido group and a stable isotope label (deuterium) makes it a powerful tool for two primary applications: as a metabolic tracer for studying cellular pathways and as an internal standard for accurate quantification.

Application 1: Metabolic Labeling and Tracing of Ethanolamine Pathways

This compound serves as a metabolic precursor for the biosynthesis of ethanolamine-containing biomolecules, most notably phosphatidylethanolamine (PE), a major component of cellular membranes. By introducing this labeled analog to cells or organisms, researchers can track its incorporation into various metabolic pathways, providing insights into lipid metabolism, membrane dynamics, and related signaling events. The azido group allows for the selective chemical tagging of the labeled biomolecules using "click chemistry," enabling their enrichment and detection by mass spectrometry.

Relevant Signaling Pathway: The Kennedy Pathway for Phosphatidylethanolamine Synthesis

The primary route for the incorporation of ethanolamine, and by extension this compound, into PE is the Kennedy pathway. This pathway is crucial for the de novo synthesis of PE in eukaryotic cells.[1][2]

Kennedy_Pathway cluster_0 Cellular Uptake and Activation cluster_1 CDP-Ethanolamine Pathway cluster_2 Downstream Analysis 2-Azidoethanol-d4_ext This compound (extracellular) 2-Azidoethanol-d4_int This compound (intracellular) 2-Azidoethanol-d4_ext->2-Azidoethanol-d4_int Transport Phospho-2-azidoethanol-d4 Phospho-2-azidoethanol-d4 2-Azidoethanol-d4_int->Phospho-2-azidoethanol-d4 Ethanolamine Kinase (EK) CDP-2-azidoethanol-d4 CDP-2-azidoethanol-d4 Phospho-2-azidoethanol-d4->CDP-2-azidoethanol-d4 CTP:Phosphoethanolamine Cytidylyltransferase CTP CTP CTP->CDP-2-azidoethanol-d4 PE-d4 Azido-PE-d4 CDP-2-azidoethanol-d4->PE-d4 Choline/Ethanolamine Phosphotransferase DAG Diacylglycerol (DAG) DAG->PE-d4 Click_Chemistry Click Chemistry (e.g., with alkyne-biotin) PE-d4->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis

Caption: The Kennedy Pathway for this compound incorporation into Phosphatidylethanolamine (PE).

Experimental Workflow: Metabolic Labeling, Enrichment, and LC-MS/MS Analysis

The following diagram outlines the general workflow for a metabolic labeling experiment using this compound.

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Cell_Culture 1. Cell Culture Labeling 2. Metabolic Labeling (with this compound) Cell_Culture->Labeling Harvest 3. Cell Harvest Labeling->Harvest Lysis 4. Cell Lysis Harvest->Lysis Click_Reaction 5. Click Chemistry Reaction (alkyne probe addition) Lysis->Click_Reaction Enrichment 6. Affinity Purification (e.g., Streptavidin beads) Click_Reaction->Enrichment Digestion 7. On-bead Digestion (optional for proteomics) Enrichment->Digestion Elution 8. Elution of Labeled Molecules Digestion->Elution LC_MS 9. LC-MS/MS Analysis Elution->LC_MS Data_Analysis 10. Data Analysis (Identification & Quantification) LC_MS->Data_Analysis

Caption: General workflow for metabolic labeling with this compound.

Experimental Protocol: Metabolic Labeling of Phospholipids

This protocol provides a general guideline for labeling cellular phospholipids with this compound. Optimization may be required for specific cell types and experimental goals.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Cultured cells (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Alkyne-biotin probe

  • Click chemistry reaction buffer (e.g., containing copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Solvents for LC-MS/MS analysis

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare labeling medium by supplementing the regular growth medium with this compound. A final concentration range of 25-100 µM is a good starting point.

    • Remove the old medium, wash cells with PBS, and add the labeling medium.

    • Incubate the cells for a desired period (e.g., 12-24 hours) to allow for metabolic incorporation.

  • Cell Harvest and Lysis:

    • After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate by adding ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the cell lysate, add the alkyne-biotin probe.

    • Add the click chemistry reaction buffer to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Enrichment of Labeled Biomolecules:

    • Add pre-washed streptavidin-coated magnetic beads to the reaction mixture.

    • Incubate for 1 hour at room temperature to allow the biotinylated molecules to bind to the beads.

    • Wash the beads several times with appropriate wash buffers to remove non-specifically bound proteins and lipids.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound molecules from the beads using an appropriate elution buffer (e.g., containing a high concentration of biotin or by changing the pH).

    • Prepare the eluted sample for LC-MS/MS analysis. This may involve protein precipitation, lipid extraction, or enzymatic digestion depending on the target biomolecule.

Quantitative Data Presentation

The following table provides representative mass-to-charge ratios (m/z) for this compound and a common phosphatidylethanolamine species labeled with it. These values are theoretical and may vary slightly based on the instrument and adducts formed.

CompoundFormulaExact Mass[M+H]+[M+Na]+
This compoundC₂H₁D₄N₃O91.089592.0968114.0787
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(this compound)C₄₁H₇₃D₄N₄O₈P791.6053792.6126814.5945

Application 2: this compound as an Internal Standard

The deuterium labeling of this compound makes it an excellent internal standard for the quantification of its unlabeled counterpart or other structurally similar analytes in complex biological matrices.[3] The mass shift of +4 Da allows for its clear differentiation from the endogenous analyte in a mass spectrometer, while its chemical and physical properties remain nearly identical, ensuring similar behavior during sample preparation and analysis.

Logical Workflow for Using this compound as an Internal Standard

Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample 1. Biological Sample (containing analyte) Spike 2. Spike with known amount of This compound (IS) Sample->Spike Extraction 3. Analyte & IS Extraction Spike->Extraction LC_Separation 4. Chromatographic Separation Extraction->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MRM for analyte and IS) LC_Separation->MS_Detection Ratio 6. Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Calibration_Curve 7. Determine Analyte Concentration from Calibration Curve Ratio->Calibration_Curve

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Experimental Protocol: Quantification of Ethanolamine

This protocol describes the use of this compound as an internal standard for the quantification of endogenous ethanolamine in a biological sample.

Materials:

  • This compound (as internal standard, IS)

  • Ethanolamine (for calibration standards)

  • Biological sample (e.g., plasma, cell lysate)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of ethanolamine into a matrix similar to the study samples.

    • Add a fixed concentration of this compound to each calibration standard.

  • Sample Preparation:

    • To a known volume or weight of the biological sample, add the same fixed concentration of this compound as used in the calibration standards.

    • Perform protein precipitation by adding a sufficient volume of cold precipitation solvent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for both ethanolamine and this compound.

    • Inject the prepared samples and calibration standards onto the LC-MS/MS system.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the analyte (ethanolamine) and the internal standard (this compound) in each chromatogram.

    • Calculate the peak area ratio (analyte/IS) for each sample and standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of ethanolamine in the biological samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data for MRM Analysis

The following table provides suggested MRM transitions for the quantification of ethanolamine using this compound as an internal standard. These transitions should be optimized on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethanolamine62.0544.0510
This compound (IS)92.1064.0812

Note: The product ion for ethanolamine corresponds to the loss of water, while for this compound, it corresponds to the loss of N₂.

These application notes and protocols provide a comprehensive guide for utilizing this compound in mass spectrometry. By leveraging its unique properties, researchers can gain valuable insights into cellular metabolism and achieve accurate quantification of important biomolecules.

References

Application Notes and Protocols: 2-Azidoethanol-d4 for Quantitative Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mapping protein-protein interactions (PPIs) within their native cellular environment is crucial for understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. The use of chemical cross-linking combined with mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify these interactions. This document details a potential application of 2-Azidoethanol-d4, a deuterated, azide-containing chemical probe, in quantitative PPI studies through a combination of metabolic labeling and chemical cross-linking.

The core of this proposed methodology rests on the metabolic incorporation of this compound into cellular proteins. The azide group serves as a bioorthogonal handle for the subsequent attachment of a cross-linking reagent via click chemistry. The deuterium labeling (d4) introduces a stable isotopic signature, enabling the relative quantification of cross-linked proteins between different experimental conditions using mass spectrometry. This approach offers the potential to not only identify interacting proteins but also to quantify changes in these interactions in response to stimuli, drug treatment, or disease state.

Principle of the Method

The proposed workflow integrates three key technologies:

  • Metabolic Labeling: Cells are cultured in the presence of this compound. While not a canonical amino acid, small molecules like 2-azidoethanol can be incorporated into post-translational modifications, such as glycosylation, or potentially misincorporated at low levels into the polypeptide backbone. This introduces an azide group into a subset of cellular proteins. The deuterated tag serves as a quantitative marker.

  • Click Chemistry: The azide group is a bioorthogonal chemical handle, meaning it is inert to most biological functional groups. This allows for the specific attachment of a cross-linking reagent that contains a complementary alkyne group through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.

  • Cross-linking Mass Spectrometry (XL-MS): Following the attachment of a bifunctional cross-linker, interacting proteins in close proximity are covalently linked. After cell lysis, protein digestion, and enrichment of cross-linked peptides, mass spectrometry is used to identify the interacting proteins and the specific sites of interaction. The deuterium label allows for the relative quantification of these interactions between different sample sets (e.g., treated vs. untreated).

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Objective: To incorporate this compound into cellular proteins.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Seed cells in culture plates or flasks and grow to 70-80% confluency.

  • Prepare the labeling medium by supplementing the complete culture medium with this compound to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the labeling medium to the cells.

  • Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).

  • After the incubation period, the cells are ready for the cross-linking step.

Protocol 2: In-Cell Cross-linking via Click Chemistry

Objective: To attach a cross-linker to the azide-labeled proteins and induce cross-linking.

Materials:

  • Metabolically labeled cells from Protocol 1

  • Dibenzocyclooctyne-NHS ester (DBCO-NHS ester) cross-linker (for strain-promoted click chemistry)

  • PBS

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Prepare the cross-linking solution by dissolving the DBCO-NHS ester cross-linker in PBS to a final concentration of 1-5 mM.

  • Add the cross-linking solution to the cells, ensuring complete coverage.

  • Incubate the cells for 1-2 hours at room temperature or 4°C to allow for both the click reaction and the NHS ester reaction with primary amines (lysine residues) on nearby proteins.

  • Quench the cross-linking reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 15 minutes.

  • Wash the cells twice with ice-cold PBS.

  • The cells can now be harvested for lysis and downstream processing.

Protocol 3: Protein Extraction, Digestion, and Enrichment of Cross-linked Peptides

Objective: To prepare the cross-linked proteins for mass spectrometry analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Enrichment resin (e.g., biotin-streptavidin or a specific antibody against the cross-linker)

  • Wash buffers

  • Elution buffer

Procedure:

  • Lyse the cross-linked cells using the lysis buffer.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Reduce the disulfide bonds in the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digest the proteins into peptides by adding trypsin at a 1:50 (w/w) ratio and incubating overnight at 37°C.

  • Enrich for the cross-linked peptides using an appropriate affinity purification strategy based on the cross-linker used.

  • Wash the enrichment resin extensively to remove non-specifically bound peptides.

  • Elute the enriched cross-linked peptides.

  • Desalt the peptides using a C18 StageTip or equivalent prior to mass spectrometry analysis.

Data Presentation

Table 1: Hypothetical Quantitative Data from a this compound Labeling Experiment

This table illustrates the type of quantitative data that can be obtained. In this hypothetical experiment, cells were either untreated or treated with a drug, and the changes in protein-protein interactions were quantified based on the ratio of deuterated (d4) to non-deuterated (d0) signals.

Protein AProtein BCross-linked Peptide ACross-linked Peptide Bd4/d0 Ratio (Treated/Untreated)p-valueInteraction Change
Kinase XSubstrate YK123-A-V-L-RK45-T-I-G-S-R2.50.01Increased
Protein ZProtein WK78-F-P-Q-N-KK110-L-M-Y-C-R0.40.005Decreased
Protein CProtein DK201-G-H-I-P-KK55-V-V-S-A-R1.10.85No significant change

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Cross-linking cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Mammalian Cell Culture metabolic_labeling 2. Metabolic Labeling (this compound) cell_culture->metabolic_labeling click_chemistry 3. Click Chemistry Attachment of Cross-linker metabolic_labeling->click_chemistry in_vivo_crosslinking 4. In vivo Cross-linking click_chemistry->in_vivo_crosslinking cell_lysis 5. Cell Lysis in_vivo_crosslinking->cell_lysis protein_digestion 6. Protein Digestion cell_lysis->protein_digestion enrichment 7. Enrichment of Cross-linked Peptides protein_digestion->enrichment ms_analysis 8. LC-MS/MS Analysis enrichment->ms_analysis data_analysis 9. Data Analysis (Identification & Quantification) ms_analysis->data_analysis signaling_pathway cluster_drug_effect Hypothetical Drug Action on a Kinase Pathway drug Drug X receptor Receptor Tyrosine Kinase drug->receptor Inhibits Interaction adaptor Adaptor Protein receptor->adaptor Interaction kinase Kinase A adaptor->kinase Recruitment substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response substrate->response

Application Notes and Protocols for Cell Culture Labeling with 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living cells. By introducing a chemically modified analog of a natural metabolite, researchers can track its incorporation into macromolecules and visualize cellular processes. 2-Azidoethanol-d4 is a deuterated, azide-modified analog of ethanolamine that can be used for the metabolic labeling of phospholipids, primarily phosphatidylethanolamine (PE), a key component of cellular membranes. The azide group serves as a bioorthogonal handle, allowing for the specific detection and visualization of labeled lipids through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry." The deuterium labeling provides a mass shift that can be utilized in mass spectrometry-based quantitative proteomics and lipidomics studies.

This document provides a detailed protocol for the metabolic labeling of mammalian cells with this compound, subsequent fluorescent detection via Click Chemistry, and guidelines for downstream analysis.

Metabolic Incorporation Pathway

This compound is presumed to enter the same metabolic pathway as ethanolamine. Ethanolamine is phosphorylated by ethanolamine kinase to phosphoethanolamine, which is then converted to CDP-ethanolamine. Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase catalyzes the transfer of the phosphoethanolamine headgroup to diacylglycerol to form phosphatidylethanolamine. It is hypothesized that this compound follows this pathway, leading to its incorporation into phospholipids.

cluster_0 Cellular Uptake cluster_1 Metabolic Pathway This compound This compound 2-Azido-phosphoethanolamine-d4 2-Azido-phosphoethanolamine-d4 This compound->2-Azido-phosphoethanolamine-d4 Ethanolamine Kinase CDP-2-Azido-ethanolamine-d4 CDP-2-Azido-ethanolamine-d4 2-Azido-phosphoethanolamine-d4->CDP-2-Azido-ethanolamine-d4 CTP:phosphoethanolamine cytidylyltransferase Azido-Phosphatidylethanolamine-d4 Azido-Phosphatidylethanolamine-d4 CDP-2-Azido-ethanolamine-d4->Azido-Phosphatidylethanolamine-d4 Ethanolaminephosphotransferase

Caption: Hypothesized metabolic pathway of this compound.

Quantitative Data Summary

Due to the novelty of this compound, specific quantitative data is limited. The following tables provide recommended starting concentrations and cytotoxicity data for analogous compounds. Users are strongly encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental goals.

Table 1: Recommended Labeling Conditions (Based on Analogs)

ParameterRecommended RangeNotes
This compound Concentration 10 - 100 µMStart with a concentration gradient to determine the optimal labeling without inducing cytotoxicity.
Incubation Time 12 - 48 hoursLonger incubation times may lead to higher labeling but could also increase the risk of cytotoxicity.
Cell Density 50 - 80% confluencyEnsure cells are in a logarithmic growth phase for active metabolic incorporation.

Table 2: Cytotoxicity of Ethanol on Cultured Cells (for reference)

Cell LineIC50 (Ethanol)Exposure TimeReference
V79 (Chinese Hamster Lung)>10% (v/v)2 hours[1]
F9 (Carcinoma)~10% (v/v)1 hour[2]
Hepatocytes (Rat)~10% (v/v)1 hour[2]
HepG2, MCF-7, MDA-MB-231>2.5% (v/v)Not specified[3]

Note: The cytotoxicity of this compound may differ from that of ethanol. It is crucial to perform a cytotoxicity assay for the specific cell line being used.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Materials:

  • This compound

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cells of choice

  • Sterile, tissue culture-treated plates or flasks

  • Dimethyl sulfoxide (DMSO), sterile

Procedure:

  • Prepare a stock solution of this compound:

    • Dissolve this compound in sterile DMSO to make a 100 mM stock solution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Seeding:

    • Seed cells in a sterile tissue culture plate or flask at a density that will result in 50-80% confluency at the time of labeling.

    • Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Metabolic Labeling:

    • On the following day, dilute the 100 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10, 25, 50, 100 µM).

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for 12-48 hours under standard conditions. A negative control (cells cultured in medium with an equivalent amount of DMSO without this compound) should be included.

Protocol 2: Fluorescent Detection of Azide-Labeled Lipids via Click Chemistry

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click-&-Go™ Cell Reaction Buffer Kit (or individual components: copper(II) sulfate (CuSO4), fluorescent alkyne probe, and a reducing agent like sodium ascorbate)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • After metabolic labeling, gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the Click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes a fluorescent alkyne probe, CuSO4, and a reducing agent in a reaction buffer.

    • Remove the PBS from the cells and add the Click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent probe and DAPI.

Experimental Workflow Diagram

cluster_0 Metabolic Labeling cluster_1 Click Chemistry Detection cluster_2 Analysis Cell Seeding Cell Seeding Addition of this compound Addition of this compound Cell Seeding->Addition of this compound Incubation (12-48h) Incubation (12-48h) Addition of this compound->Incubation (12-48h) Fixation & Permeabilization Fixation & Permeabilization Incubation (12-48h)->Fixation & Permeabilization Mass Spectrometry (Lipidomics/Proteomics) Mass Spectrometry (Lipidomics/Proteomics) Incubation (12-48h)->Mass Spectrometry (Lipidomics/Proteomics) Click Reaction with Fluorescent Alkyne Click Reaction with Fluorescent Alkyne Fixation & Permeabilization->Click Reaction with Fluorescent Alkyne Washing Washing Click Reaction with Fluorescent Alkyne->Washing Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy

Caption: General experimental workflow for this compound labeling.

Downstream Applications

The incorporation of this compound into cellular components opens up several avenues for downstream analysis:

  • Fluorescence Microscopy: Visualization of de novo synthesized phospholipids provides spatial and temporal information on lipid trafficking and membrane dynamics.

  • Flow Cytometry: Quantification of the overall labeling efficiency in a cell population.

  • Lipidomics: The deuterated tag allows for the use of mass spectrometry to identify and quantify newly synthesized phospholipid species. This can be particularly powerful when combined with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for integrated proteomic and lipidomic analyses.

  • Proteomics: While this compound is primarily incorporated into lipids, potential off-target labeling of proteins or downstream effects on protein expression can be investigated using quantitative proteomics. The deuterium label can aid in distinguishing labeled from unlabeled samples in mass spectrometry.

Troubleshooting

ProblemPossible CauseSolution
Low or no fluorescent signal Inefficient metabolic incorporationOptimize this compound concentration and incubation time. Ensure cells are healthy and metabolically active.
Inefficient Click reactionUse fresh reagents, especially the reducing agent. Ensure the correct concentrations and incubation time for the Click reaction.
High background fluorescence Non-specific binding of the fluorescent probeIncrease the number of washing steps. Include a blocking step (e.g., with BSA) before the Click reaction.
Cell death or morphological changes Cytotoxicity of this compound or DMSOPerform a dose-response curve to determine the maximum non-toxic concentration. Reduce the concentration of DMSO in the final culture medium.

Disclaimer: This protocol is a general guideline. Optimization of the labeling and detection conditions is essential for each specific cell type and experimental setup.

References

Application Notes and Protocols for Click Chemistry Reactions of 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Azidoethanol-d4 is a deuterated derivative of 2-azidoethanol, a versatile building block in bioconjugation and materials science. The presence of deuterium atoms can be advantageous for mass spectrometry-based applications, providing a distinct isotopic signature for quantification and tracking. This document provides detailed application notes and protocols for the use of this compound in the two most prominent types of "click" chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, selectivity, and biocompatibility, making them ideal for a wide range of applications in research and drug development.[1][]

The fundamental reaction involves the [3+2] cycloaddition between the azide group of this compound and an alkyne to form a stable triazole ring.[3]

I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click reaction that utilizes a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide.[1][] The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups.[4]

Reaction Principle:

The copper(I) catalyst activates the terminal alkyne, facilitating the regioselective formation of the 1,4-disubstituted triazole product. The active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][5] To prevent copper-mediated damage to biomolecules and improve reaction efficiency, a stabilizing ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[4][5][6]

Typical Reaction Partners for this compound in CuAAC:

  • Terminal alkyne-modified small molecules

  • Alkyne-functionalized proteins, peptides, and nucleic acids

  • Alkyne-derivatized surfaces and polymers

Table 1: Typical Reagents and Conditions for CuAAC with this compound

ComponentTypical Concentration/AmountPurpose
This compound1.2 - 2.0 equivalentsAzide-containing reactant. A slight excess is often used to ensure complete consumption of the alkyne.
Alkyne-functionalized Substrate1.0 equivalentThe molecule to be conjugated with this compound.
Copper(II) Sulfate (CuSO₄)0.1 - 1.0 equivalentsPrecursor for the active Cu(I) catalyst.
Sodium Ascorbate1.0 - 5.0 equivalentsReducing agent to generate and maintain the Cu(I) oxidation state.[7][8]
Ligand (e.g., THPTA)0.5 - 5.0 equivalentsStabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules.[5][6]
SolventVariesTypically aqueous buffers (e.g., PBS) for biological applications, or organic solvents like DMSO, tBuOH/H₂O.
TemperatureRoom TemperatureThe reaction is generally efficient at ambient temperatures.
Reaction Time15 minutes - 4 hoursVaries depending on the specific reactants and concentrations.[4][6]

Protocol: CuAAC of this compound with an Alkyne-Modified Protein in Aqueous Buffer

This protocol provides a general procedure for the labeling of an alkyne-modified protein with this compound. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)[6]

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)[6]

  • 1.5 mL microcentrifuge tubes

Procedure:

  • To a 1.5 mL microcentrifuge tube, add the alkyne-modified protein solution.

  • Add the this compound to the protein solution. The final concentration of the azide should be in excess of the alkyne.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. Add this mixture to the protein-azide solution and vortex briefly.[5]

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution.[5][6] Vortex the reaction mixture gently.

  • Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 2 hours.[6]

  • The labeled protein can then be purified from excess reagents using standard methods such as dialysis, size-exclusion chromatography, or spin filtration.

Diagram 1: Experimental Workflow for CuAAC

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Alkyne_Protein Alkyne-Modified Protein Solution Reaction_Mix Combine Reactants and Catalyst Alkyne_Protein->Reaction_Mix Azidoethanol This compound Azidoethanol->Reaction_Mix Cu_Ligand Premixed CuSO4 and THPTA Cu_Ligand->Reaction_Mix Ascorbate Freshly Prepared Sodium Ascorbate Ascorbate->Reaction_Mix Initiates Reaction Incubation Incubate at RT (30 min - 2h) Reaction_Mix->Incubation Purify Purify Labeled Protein (e.g., SEC, Dialysis) Incubation->Purify Final_Product Purified Labeled Protein Purify->Final_Product

Caption: Workflow for the copper-catalyzed click chemistry reaction.

II. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that relies on the inherent strain of a cyclic alkyne to react with an azide.[][9] This method is particularly advantageous for applications in living systems where the toxicity of copper is a concern.[10]

Reaction Principle:

The high ring strain of cyclooctyne derivatives significantly lowers the activation energy of the cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[9][11]

Typical Reaction Partners for this compound in SPAAC:

  • Cyclooctyne-derivatized molecules (e.g., DIBO, BCN, ADIBO)

  • Strained alkyne-modified proteins, cells, or other biological entities

Table 2: Typical Reagents and Conditions for SPAAC with this compound

ComponentTypical Concentration/AmountPurpose
This compound1.0 - 1.2 equivalentsAzide-containing reactant. Near stoichiometric amounts are often sufficient due to the high reactivity.
Strained Alkyne Substrate1.0 equivalentThe strained alkyne to be conjugated with this compound.
SolventVariesTypically aqueous buffers (e.g., PBS) for biological applications, or organic solvents like DMSO, acetonitrile.
TemperatureRoom Temperature or 37 °CThe reaction proceeds efficiently at ambient or physiological temperatures.[11]
Reaction TimeMinutes to a few hoursGenerally faster than CuAAC, with significant product formation often observed in under an hour.

Protocol: SPAAC of this compound with a Strained Alkyne-Modified Molecule

This protocol outlines a general procedure for the conjugation of this compound to a molecule containing a strained alkyne.

Materials:

  • Strained alkyne-modified molecule in a suitable solvent

  • This compound

  • Appropriate reaction solvent (e.g., PBS, DMSO, or a mixture)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure:

  • Dissolve the strained alkyne-modified molecule in the chosen solvent.

  • Add this compound to the solution.

  • Gently mix the reactants.

  • Allow the reaction to proceed at the desired temperature (e.g., room temperature or 37 °C). The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.

  • Once the reaction is complete, the product can be purified using standard chromatographic techniques if necessary. For many bioconjugation applications, the reaction is clean enough that purification to remove small molecule excesses may be straightforward or unnecessary.

Diagram 2: General Mechanism of Azide-Alkyne Cycloaddition

Azide_Alkyne_Cycloaddition cluster_reactants Reactants Azide R1-N-N≡N (this compound) Product 1,2,3-Triazole Product Azide->Product + Alkyne R2-C≡C-H (Terminal Alkyne for CuAAC) or Strained Alkyne for SPAAC Alkyne->Product Click Reaction (Cu(I) or Strain)

Caption: General scheme of the azide-alkyne cycloaddition reaction.

This compound is a valuable reagent for click chemistry, enabling the efficient and specific labeling of a wide variety of molecules. The choice between CuAAC and SPAAC will depend on the specific application, with CuAAC being a robust and versatile method for many systems, and SPAAC offering a bioorthogonal, copper-free alternative for live-cell imaging and in vivo studies. The protocols and data presented here provide a foundation for researchers to successfully implement this compound in their click chemistry workflows.

References

Application Notes & Protocols: Quantification of Protein Synthesis Using 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic regulation of protein synthesis is fundamental to cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Measuring the rate of newly synthesized proteins provides a direct assessment of cellular responses to stimuli, therapeutic interventions, and pathological conditions. This document outlines a detailed methodology for the quantification of nascent protein synthesis utilizing a metabolic labeling strategy coupled with a deuterated azido-reagent, 2-Azidoethanol-d4, for mass spectrometry-based analysis.

This method is based on the metabolic incorporation of a bioorthogonal amino acid analog, L-homopropargylglycine (HPG), into newly synthesized proteins. The alkyne moiety of HPG serves as a chemical handle for the subsequent covalent attachment of an azide-containing reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. For quantitative analysis, a "heavy" isotopic version of the reporter tag is synthesized using this compound. This stable isotope-labeled tag serves as an internal standard, enabling precise and accurate quantification of protein synthesis rates by mass spectrometry.

The workflow described herein is designed for researchers in cell biology, pharmacology, and proteomics who require a robust method to measure changes in protein synthesis with high sensitivity and specificity.

Principle of the Method

The quantitative proteomics strategy involves three main stages:

  • Metabolic Labeling: Cells are cultured in the presence of L-homopropargylglycine (HPG), an analog of methionine. HPG is incorporated into nascent polypeptide chains by the cellular translational machinery.

  • Derivatization via Click Chemistry: Following cell lysis and protein extraction, the alkyne-labeled proteins are derivatized with a biotin-azide tag. A parallel standard sample is derivatized with a "heavy" biotin-azide tag synthesized from this compound.

  • Quantitative Mass Spectrometry: The samples are combined, and the biotinylated proteins are enriched. Following enzymatic digestion, the resulting peptides are analyzed by LC-MS/MS. The ratio of the signal intensities between the heavy and light-labeled peptides provides a quantitative measure of protein synthesis.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_protein_processing Protein Processing cluster_ms_analysis Mass Spectrometry & Data Analysis A 1. Seed and Culture Cells B 2. Metabolic Labeling with L-Homopropargylglycine (HPG) A->B A->B C 3. Cell Lysis and Protein Extraction B->C D 4. Click Chemistry: Derivatization with Azide-Biotin Tags C->D C->D F 5. Combine Samples D->F D->F E   - Sample A: Light Tag   - Sample B: Heavy Tag (from this compound) G 6. Biotin-Protein Enrichment F->G F->G H 7. On-Bead Digestion (Trypsin) G->H G->H I 8. LC-MS/MS Analysis H->I J 9. Peptide Identification and Quantification I->J I->J K 10. Data Interpretation J->K J->K

Caption: Overall experimental workflow for quantitative protein synthesis analysis.

Signaling Pathway Context: mTORC1 Regulation of Protein Synthesis

The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and protein synthesis. Its activity is modulated by various upstream signals, including growth factors, nutrients, and cellular energy status. The protocol described can be applied to study the impact of mTORC1 signaling on global protein synthesis.

mTORC1_pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Synthesis (Translation Initiation) S6K1->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation

Caption: Simplified mTORC1 signaling pathway regulating protein synthesis.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins
  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours in complete growth medium.

  • Methionine-Free Starvation (Optional but Recommended): To increase the incorporation of HPG, gently wash the cells twice with pre-warmed PBS and incubate in methionine-free DMEM for 30-60 minutes.

  • HPG Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 50-100 µM L-homopropargylglycine (HPG). Incubate for the desired labeling period (e.g., 1-4 hours).

  • Cell Harvest: After labeling, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 2: Synthesis of "Heavy" Azide-Biotin Tag from this compound

This protocol is a representative synthesis and should be performed by personnel with expertise in organic chemistry.

  • Reaction Setup: In a round-bottom flask, dissolve this compound and an equimolar amount of biotin-NHS ester in anhydrous DMF.

  • Base Addition: Add a suitable non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.

  • Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Purification: Purify the resulting "heavy" azide-biotin conjugate using column chromatography or HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

A "light" version of the tag should be synthesized in parallel using unlabeled 2-Azidoethanol.

Protocol 3: Click Chemistry Reaction and Protein Enrichment
  • Prepare Click Reaction Master Mix: For each sample, prepare a master mix containing:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

    • Azide-biotin tag (light or heavy)

  • Initiate Click Reaction: Add the master mix to the protein lysate (containing HPG-labeled proteins). Vortex briefly to mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour.

  • Pellet and Wash: Centrifuge to pellet the protein. Wash the pellet with ice-cold methanol to remove excess reagents.

  • Resuspend and Combine: Resuspend the "light" and "heavy" labeled protein pellets in a denaturing buffer (e.g., 8 M urea). Combine the samples in a 1:1 protein concentration ratio.

  • Enrichment: Incubate the combined sample with streptavidin-coated magnetic beads to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.

  • Peptide Elution: Collect the supernatant containing the digested peptides.

Quantitative Data Presentation

The following tables represent hypothetical data from an experiment investigating the effect of an mTORC1 inhibitor on protein synthesis in a cancer cell line.

Table 1: Experimental Groups and Labeling Strategy

GroupTreatmentMetabolic LabelingAzide-Biotin Tag
Control Vehicle (DMSO)L-HomopropargylglycineLight
Treated mTORC1 InhibitorL-HomopropargylglycineHeavy (from this compound)

Table 2: Quantification of Newly Synthesized Proteins (Top 10 Down-regulated)

Protein IDGene NameHeavy/Light Ratio% Change from Controlp-value
P04637TP530.55-45%< 0.01
P60709ACTB0.60-40%< 0.01
P62736HSPA80.62-38%< 0.01
P14618HNRNPA10.65-35%< 0.05
P08670VIM0.68-32%< 0.05
Q13148NPM10.70-30%< 0.05
P08238HSP90AB10.71-29%< 0.05
P31946YWHAZ0.73-27%> 0.05
P62258RPLP00.75-25%< 0.01
P05067APP0.76-24%> 0.05

Table 3: Quantification of Newly Synthesized Proteins (Top 10 Unchanged)

Protein IDGene NameHeavy/Light Ratio% Change from Controlp-value
P02768ALB0.98-2%> 0.05
P01889HLA-A0.99-1%> 0.05
P04406GAPDH1.01+1%> 0.05
P68871HBB0.97-3%> 0.05
P02787TFRC1.03+3%> 0.05
P07339ENO11.000%> 0.05
Q06830PGK10.98-2%> 0.05
P06733ALDOA1.02+2%> 0.05
P13639TPI10.99-1%> 0.05
P00558LDHA1.01+1%> 0.05

Conclusion

The use of this compound as a precursor for a heavy-labeled reporter tag in a metabolic labeling workflow provides a powerful tool for the quantitative analysis of protein synthesis. This methodology offers high precision and accuracy, enabling researchers to dissect the complex regulation of the cellular translatome in response to various physiological and pharmacological stimuli. The detailed protocols and representative data presented here serve as a comprehensive guide for the implementation of this advanced proteomics technique in a research or drug development setting.

Application Notes and Protocols for the Synthesis and Use of 2-Azidoethanol-d4 Labeled Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for interrogating biological processes in living systems. It involves the introduction of a bioorthogonal chemical reporter into a biomolecule of interest, enabling its visualization and characterization. 2-Azidoethanol is a valuable probe for metabolic labeling studies, particularly for the investigation of post-translational modifications such as O-linked N-acetylglucosamine (O-GlcNAc). The deuterated analog, 2-azidoethanol-d4, provides an additional mass shift, making it a useful tool for quantitative mass spectrometry-based proteomics. This document provides detailed protocols for the synthesis of this compound and its application in metabolic labeling experiments.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from commercially available ethanolamine-1,1,2,2-d4. The first step involves the conversion of the deuterated ethanolamine to a 2-haloethanol-d4 intermediate, followed by nucleophilic substitution with sodium azide.

Diagram of the Synthetic Pathway

Synthesis_of_2_Azidoethanol_d4 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Ethanolamine-d4 Ethanolamine-d4 2-Bromoethanol-d4 2-Bromoethanol-d4 Ethanolamine-d4->2-Bromoethanol-d4 1. NaNO2, HBr 2. 0-5 °C This compound This compound 2-Bromoethanol-d4->this compound NaN3, H2O 80 °C

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromoethanol-d4 from Ethanolamine-1,1,2,2-d4

  • In a well-ventilated fume hood, dissolve ethanolamine-1,1,2,2-d4 (1.0 g, 15.3 mmol) in 48% aqueous hydrobromic acid (15 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.26 g, 18.3 mmol) in water (5 mL) dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the reaction mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromoethanol-d4 as a colorless oil.

Step 2: Synthesis of this compound from 2-Bromoethanol-d4

  • In a round-bottom flask, dissolve 2-bromoethanol-d4 (1.0 g, 7.8 mmol) in a mixture of water (10 mL) and acetone (10 mL).

  • Add sodium azide (0.61 g, 9.4 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain this compound as a colorless oil.

Quantitative Data
CompoundStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
2-Bromoethanol-d4 Ethanolamine-d4NaNO₂, HBrWater0-53~70-80
This compound 2-Bromoethanol-d4NaN₃Water/Acetone8012~85-95

Note: Yields are estimated based on analogous non-deuterated reactions and may vary.

Application: Metabolic Labeling of O-GlcNAcylated Proteins

This compound can be used to metabolically label glycoproteins in cell culture. The azido group serves as a bioorthogonal handle for subsequent detection and enrichment using click chemistry.

O-GlcNAcylation Signaling Pathway

The O-GlcNAcylation pathway involves the addition and removal of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic modification is regulated by two enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).

O_GlcNAcylation_Pathway cluster_input Metabolic Input cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_modification Protein Modification Glucose Glucose UDP-GlcNAc UDP-GlcNAc Glucose->UDP-GlcNAc Multiple steps This compound This compound UDP-GlcNAz-d4 UDP-GlcNAz-d4 This compound->UDP-GlcNAz-d4 Metabolic conversion O-GlcNAcylated Protein O-GlcNAcylated Protein UDP-GlcNAc->O-GlcNAcylated Protein Azido-labeled Protein Azido-labeled Protein UDP-GlcNAz-d4->Azido-labeled Protein Protein Protein Protein->O-GlcNAcylated Protein OGT Protein->Azido-labeled Protein OGT O-GlcNAcylated Protein->Protein OGA

Caption: O-GlcNAcylation signaling and metabolic labeling.

Experimental Workflow for Metabolic Labeling and Analysis

Experimental_Workflow cluster_analysis Downstream Analysis Cell Culture Cell Culture Metabolic Labeling Metabolic Labeling Cell Culture->Metabolic Labeling Incubate with This compound Cell Lysis Cell Lysis Metabolic Labeling->Cell Lysis Harvest cells Click Chemistry Click Chemistry Cell Lysis->Click Chemistry React with alkyne-probe SDS-PAGE SDS-PAGE Click Chemistry->SDS-PAGE Visualize proteins Mass Spectrometry Mass Spectrometry Click Chemistry->Mass Spectrometry Identify and quantify labeled proteins Western Blot Western Blot SDS-PAGE->Western Blot Detect labeled proteins

Caption: Workflow for metabolic labeling and analysis.

Experimental Protocol: Metabolic Labeling and Click Chemistry

1. Metabolic Labeling of Cultured Cells

  • Culture cells of interest to ~70-80% confluency in appropriate growth medium.

  • Prepare a stock solution of this compound in sterile DMSO.

  • Add this compound to the cell culture medium to a final concentration of 50-200 µM. A titration experiment is recommended to determine the optimal concentration for your cell line.

  • Incubate the cells for 24-72 hours.

  • Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation. The cell pellet can be stored at -80 °C or used immediately.

2. Cell Lysis

  • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Click Chemistry Reaction

  • To 50-100 µg of protein lysate, add the following click chemistry reagents in order:

    • Alkyne-biotin or alkyne-fluorophore probe (final concentration 100 µM).

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM).

    • Copper(II) sulfate (CuSO₄) (final concentration 1 mM).

  • Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM.

4. Downstream Analysis

  • SDS-PAGE and Western Blotting:

    • Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

    • Resolve the proteins on an SDS-PAGE gel.

    • For fluorescently labeled proteins, visualize the gel directly using an appropriate imager.

    • For biotin-labeled proteins, transfer the proteins to a PVDF membrane and detect using a streptavidin-HRP conjugate followed by chemiluminescence detection.

  • Mass Spectrometry:

    • For identification and quantification of labeled proteins, enrich the biotin-labeled proteins using streptavidin-coated beads.

    • Elute the bound proteins and digest with trypsin.

    • Analyze the resulting peptides by LC-MS/MS. The d4-label will result in a 4 Da mass shift, allowing for differentiation from unlabeled counterparts in quantitative experiments.

Conclusion

The synthesis and application of this compound provide a robust platform for the study of protein glycosylation and other metabolic processes. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to implement this powerful chemical biology tool in their own investigations, paving the way for new discoveries in cellular signaling and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Azidoethanol-d4 Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing 2-Azidoethanol-d4 concentration in cell labeling experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.

Disclaimer: Specific experimental data for this compound is limited in published literature. The quantitative data and concentration ranges provided in this guide are based on studies using similar azido-modified metabolic precursors, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). These values should be considered a starting point, and optimization for your specific cell type and experimental conditions is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound for cell labeling?

A1: As a starting point, a concentration range of 10 µM to 50 µM is recommended, based on data from similar azido-modified metabolic precursors.[1][2][3] It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals, balancing labeling efficiency with potential cytotoxicity.

Q2: How long should I incubate my cells with this compound?

A2: Incubation times can vary from 24 to 72 hours. The optimal duration depends on the cell type's metabolic rate and the desired level of labeling. A time-course experiment is recommended to determine the ideal incubation period.

Q3: Can this compound be toxic to my cells?

A3: Like many metabolic labels, high concentrations of azido-containing compounds can potentially impact cell health and function.[1][2] It is essential to assess cell viability and proliferation after labeling. If cytotoxicity is observed, reducing the concentration or incubation time is recommended.

Q4: What is the purpose of the deuteration (d4) in this compound?

A4: The deuterium labeling (d4) provides a stable isotopic signature. This is particularly useful for mass spectrometry-based applications, allowing for the differentiation and quantification of labeled molecules from their unlabeled counterparts.

Q5: What detection methods can be used for cells labeled with this compound?

A5: The azide group on this compound allows for detection via "click chemistry." This involves a highly specific and efficient reaction with a detection reagent containing a terminal alkyne or a strained cyclooctyne.[4][5] Common detection reagents are fluorescent dyes or biotin for subsequent analysis by flow cytometry, microscopy, or western blotting.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Labeling Signal - Suboptimal concentration of this compound.- Insufficient incubation time.- Inefficient click chemistry reaction.- Low metabolic activity of the cells.- Perform a dose-response experiment to find the optimal concentration.- Increase the incubation time.- Ensure the click chemistry reagents are fresh and used at the correct concentrations.- Use metabolically active, healthy cells.
High Cell Death or Reduced Proliferation - this compound concentration is too high.- Prolonged incubation time.- Reduce the concentration of this compound.- Decrease the incubation time.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic threshold.
High Background Signal - Non-specific binding of the detection reagent.- Incomplete removal of excess detection reagent.- Ensure thorough washing steps after the click chemistry reaction.- Include a "no-azido-label" control to assess background from the detection reagent alone.- Consider using a different click chemistry reagent.
Inconsistent Labeling Between Experiments - Variation in cell density or health.- Inconsistent incubation times or concentrations.- Degradation of this compound or click chemistry reagents.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Maintain precise control over incubation parameters.- Store all reagents properly and prepare fresh solutions as needed.

Experimental Protocols

Protocol 1: Determining Optimal Concentration of this compound
  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

  • Dose-Response Setup: Create a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM).

  • Incubation: Replace the medium in the cell plate with the medium containing the different concentrations of this compound. Incubate for a set period (e.g., 48 hours) under standard cell culture conditions.

  • Cell Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT, XTT, or LDH assay.

  • Labeling Efficiency Analysis: In a parallel plate, perform the click chemistry reaction with a fluorescent alkyne-dye to detect the incorporated azide. Analyze the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.

  • Data Analysis: Plot cell viability and fluorescence intensity against the concentration of this compound to determine the optimal concentration that provides a strong signal with minimal cytotoxicity.

Protocol 2: General Cell Labeling with this compound and Click Chemistry Detection
  • Cell Culture: Culture cells to the desired confluency.

  • Metabolic Labeling: Add this compound at the predetermined optimal concentration to the cell culture medium and incubate for the optimized duration.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: If detecting intracellular targets, permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Click Chemistry Reaction: Prepare the click reaction cocktail containing a fluorescent alkyne, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate the cells with the reaction cocktail in the dark.

  • Washing: Wash the cells thoroughly with PBS to remove unreacted click chemistry reagents.

  • Analysis: Analyze the labeled cells using the appropriate instrumentation (e.g., flow cytometer, fluorescence microscope).

Visual Guides

experimental_workflow cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Analysis start Seed Cells culture Culture to Desired Confluency start->culture add_azide Add this compound culture->add_azide incubate_azide Incubate (24-72h) add_azide->incubate_azide fix_perm Fix & Permeabilize incubate_azide->fix_perm click_reaction Click Chemistry Reaction fix_perm->click_reaction wash Wash click_reaction->wash analysis Flow Cytometry / Microscopy wash->analysis

Caption: Experimental workflow for cell labeling with this compound.

troubleshooting_tree start Start Troubleshooting issue Low/No Signal? start->issue cytotoxicity High Cytotoxicity? issue->cytotoxicity No conc_time Increase Concentration or Incubation Time issue->conc_time Yes reduce_conc Decrease Concentration or Incubation Time cytotoxicity->reduce_conc Yes end Problem Solved cytotoxicity->end No check_reagents Check Click Reagent Activity conc_time->check_reagents check_reagents->end viability_assay Perform Viability Assay reduce_conc->viability_assay viability_assay->end

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Troubleshooting 2-Azidoethanol-d4 Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving the metabolic labeling of cells with 2-Azidoethanol-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for in cell biology?

A1: this compound is a deuterated, azide-modified ethanol analog used for metabolic labeling of cells. The azide group serves as a bioorthogonal chemical reporter, allowing for the detection and visualization of molecules that have incorporated the this compound probe. It is hypothesized to be incorporated into newly synthesized phospholipids, particularly phosphatidylethanolamine, making it a tool to study lipid metabolism and dynamics.

Q2: How is the incorporation of this compound detected after labeling?

A2: The azide group on the incorporated this compound allows for covalent ligation to a detection probe via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions attach a fluorescent dye or a biotin tag to the azide, enabling visualization by microscopy or quantification by flow cytometry or western blotting.

Q3: I am not seeing any signal after labeling and click chemistry. What are the primary things to check?

A3: No signal, or very weak signal, can result from issues at several stages of the experiment. The main areas to troubleshoot are:

  • Poor Incorporation of this compound: This could be due to suboptimal labeling conditions, cell health issues, or degradation of the labeling reagent.

  • Inefficient Click Chemistry Reaction: Problems with the click chemistry reagents or protocol can lead to a lack of signal even if the probe was successfully incorporated.

  • Issues with Downstream Detection: Problems with the imaging setup, antibody concentrations (if using a tag like biotin), or other detection reagents can also result in a lack of signal.

Q4: Is this compound toxic to cells?

A4: Like many metabolic labels, this compound can exhibit some cytotoxicity at high concentrations or with prolonged exposure. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. A cytotoxicity assay is highly recommended before starting your labeling experiments.

Troubleshooting Guide

Problem 1: Low or No Signal After Labeling and Detection

This is the most common issue encountered. The following sections break down the potential causes and solutions.

Poor incorporation of the labeling reagent is a frequent cause of low signal.

Potential Cause Recommended Action
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a range of 25 µM to 250 µM.
Insufficient Incubation Time Increase the labeling time. Metabolic labeling is a dynamic process. Try a time course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal incubation period.
Cell Health and Metabolism Ensure cells are healthy, actively dividing, and not overly confluent. High cell density can slow down metabolism and probe incorporation. Seed cells at a lower density before labeling.
Serum Competition Components in fetal bovine serum (FBS) can sometimes compete with the metabolic label. If possible, try reducing the serum concentration during the labeling period. However, be mindful of the impact on cell health.
Probe Stability Prepare fresh stock solutions of this compound. While generally stable, prolonged storage in aqueous media at 37°C could lead to degradation.

Troubleshooting Workflow for Labeling Optimization

G start Start: Low/No Signal concentration Optimize this compound Concentration (e.g., 25-250 µM) start->concentration time Optimize Incubation Time (e.g., 4-24 hours) concentration->time cell_density Check Cell Density (Aim for 50-70% confluency) time->cell_density serum Reduce Serum Concentration (if compatible with cell line) cell_density->serum positive_control Include a Positive Control (e.g., Azido-sugar labeling) serum->positive_control end Signal Improved positive_control->end

Caption: A stepwise workflow for optimizing this compound labeling conditions.

Even with successful labeling, a failed click reaction will result in no signal.

Potential Cause Recommended Action
Reagent Quality Use freshly prepared click chemistry reagents, especially the sodium ascorbate solution, which is prone to oxidation.
Copper Catalyst Issues Ensure the correct copper (I) source is used and protected from oxidation. The use of a copper ligand like THPTA or TBTA is highly recommended to stabilize the copper (I) and improve reaction efficiency.
Incorrect Reagent Concentrations Double-check the final concentrations of all click chemistry components. An excess of the alkyne-probe is generally recommended.
Quenching of the Reaction Ensure that no interfering substances (e.g., DTT, beta-mercaptoethanol) are present in your buffers, as they can interfere with the click reaction.

Click Chemistry Reaction Pathway

G cluster_0 Cellular Incorporation cluster_1 Click Chemistry Detection This compound This compound Metabolic\nPathway Metabolic Pathway This compound->Metabolic\nPathway Azide-labeled\nBiomolecule Azide-labeled Biomolecule Metabolic\nPathway->Azide-labeled\nBiomolecule Click\nReaction Click Reaction Azide-labeled\nBiomolecule->Click\nReaction Alkyne-Fluorophore Alkyne-Fluorophore Alkyne-Fluorophore->Click\nReaction Fluorescently-labeled\nBiomolecule Fluorescently-labeled Biomolecule Click\nReaction->Fluorescently-labeled\nBiomolecule

Caption: Overview of the this compound labeling and detection process.

Problem 2: High Background Signal

A high background can mask the true signal and make data interpretation difficult.

Potential Cause Recommended Action
Non-specific binding of the detection probe Increase the number and duration of wash steps after the click chemistry reaction. Include a detergent like Tween-20 or Triton X-100 in your wash buffers.
Excess click chemistry reagents Ensure all click chemistry reagents are thoroughly washed away before imaging or downstream processing.
Autofluorescence Image a "no-label" control (cells that have not been treated with this compound but have undergone the click chemistry and staining protocol) to assess the level of natural cell autofluorescence.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Cytotoxicity Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency within 48 hours.

  • Labeling: The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM).

  • Incubation: Incubate for the desired experimental duration (e.g., 24 hours).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, PrestoBlue, or similar).

  • Analysis: Plot cell viability against the concentration of this compound. Choose the highest concentration that does not significantly impact cell viability for your labeling experiments.

Parameter Recommendation
Cell Type User-specific
Seeding Density Cell-line dependent
This compound Range 0 - 500 µM
Incubation Time 24 - 48 hours
Protocol 2: Metabolic Labeling and Click Chemistry Detection
  • Cell Culture: Culture cells to 50-70% confluency.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing the optimized concentration of this compound. Incubate for the desired time (e.g., 16-24 hours).

  • Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail. For a 100 µL reaction:

    • 85 µL PBS

    • 2 µL of 20 mM CuSO4

    • 2 µL of 100 mM THPTA

    • 1 µL of 10 mM Alkyne-fluorophore

    • 10 µL of fresh 100 mM Sodium Ascorbate

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20.

  • Imaging: Mount the coverslips and image using an appropriate fluorescence microscope.

Hypothesized Metabolic Pathway

2-Azidoethanol is structurally similar to ethanolamine. It is plausible that it enters the Kennedy pathway for the synthesis of phosphatidylethanolamine (PE).

G This compound This compound Ethanolamine\nKinase Ethanolamine Kinase This compound->Ethanolamine\nKinase Phospho-2-azidoethanol Phospho-2-azidoethanol Ethanolamine\nKinase->Phospho-2-azidoethanol CTP:phosphoethanolamine\ncytidylyltransferase CTP:phosphoethanolamine cytidylyltransferase Phospho-2-azidoethanol->CTP:phosphoethanolamine\ncytidylyltransferase CDP-2-azidoethanol CDP-2-azidoethanol CTP:phosphoethanolamine\ncytidylyltransferase->CDP-2-azidoethanol CDP-ethanolamine:1,2-diacylglycerol\nphosphoethanolamine transferase CDP-ethanolamine:1,2-diacylglycerol phosphoethanolamine transferase CDP-2-azidoethanol->CDP-ethanolamine:1,2-diacylglycerol\nphosphoethanolamine transferase Diacylglycerol Diacylglycerol Diacylglycerol->CDP-ethanolamine:1,2-diacylglycerol\nphosphoethanolamine transferase Azido-Phosphatidylethanolamine Azido-Phosphatidylethanolamine CDP-ethanolamine:1,2-diacylglycerol\nphosphoethanolamine transferase->Azido-Phosphatidylethanolamine

Caption: Hypothesized metabolic pathway for this compound incorporation.

Technical Support Center: 2-Azidoethanol-d4 in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Azidoethanol-d4 in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in biological research?

This compound is a deuterated isotopic analog of 2-Azidoethanol. Its primary use is as a metabolic label in biological systems. The azide group serves as a bioorthogonal chemical reporter, meaning it is chemically inert within the biological system but can be specifically reacted with an external probe. The deuterium labeling allows for its differentiation from the endogenous, non-deuterated counterpart in mass spectrometry-based analyses. This enables the tracking and identification of molecules that have incorporated the ethanolamine moiety.

Q2: What is the main side reaction of the azide group in this compound within a cell?

The primary side reaction of the azide group in a biological environment is its reduction to an amine (2-Aminoethanol-d4). This reduction can be mediated by endogenous reducing agents, particularly thiols such as glutathione (GSH), which are abundant in the cytoplasm. This conversion can potentially lead to the inability to perform the intended bioorthogonal ligation (e.g., click chemistry or Staudinger ligation) and may result in the misinterpretation of experimental results.

Q3: Is this compound toxic to cells?

While generally considered to have minimal toxicity, high concentrations of any exogenous labeling reagent can impact cell viability. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.

Q4: Can the ethanol moiety of this compound interfere with cellular metabolism?

Yes, the ethanol portion of the molecule can potentially be metabolized by cellular enzymes that process ethanol. The liver, for instance, has three main enzymatic pathways for ethanol metabolism: alcohol dehydrogenase (ADH), the microsomal ethanol-oxidizing system (MEOS, primarily CYP2E1), and catalase.[1] The introduction of this compound could potentially compete with or be processed by these enzymes, leading to the formation of acetaldehyde analogs. The metabolic fate of the deuterated ethanolamine portion should be considered in the experimental design and data interpretation.

Troubleshooting Guides

Low Labeling Efficiency

Problem: Low or no detectable signal from the reporter molecule after click chemistry or Staudinger ligation.

Possible Cause Troubleshooting Steps
Insufficient concentration of this compound Increase the concentration of this compound in the cell culture medium. Perform a titration to find the optimal concentration that provides a good signal without inducing cytotoxicity.
Short incubation time Increase the incubation time to allow for sufficient uptake and incorporation of the metabolic label. A time course experiment (e.g., 12, 24, 48 hours) can help determine the optimal labeling duration.
Cell type-specific uptake or metabolism Different cell lines may have varying efficiencies in uptake and metabolism. Compare labeling efficiency across different cell types if possible.
Instability of this compound in culture medium Prepare fresh stock solutions of this compound and add it to fresh culture medium immediately before the experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Reduction of the azide group The azide group can be reduced to an amine by intracellular thiols. Consider pre-treating cells with a reversible thiol-blocking agent, but be cautious of potential off-target effects. Alternatively, perform the click reaction or Staudinger ligation promptly after cell lysis to minimize post-lysis reduction.
Inefficient click chemistry or Staudinger ligation Optimize the reaction conditions for the bioorthogonal reaction. This includes checking the concentration and quality of the catalyst (e.g., copper for CuAAC), ligands, and the reporter probe. Ensure the reaction buffer is at the optimal pH and free of interfering substances.
High Background or Non-Specific Labeling

Problem: High background signal or detection of labeled molecules that are not of interest.

Possible Cause Troubleshooting Steps
Excess of unreacted reporter probe Ensure thorough washing steps after the click chemistry or Staudinger ligation to remove any unbound reporter probe.
Non-specific binding of the reporter probe Include blocking agents (e.g., BSA) in your buffers during the labeling and washing steps to minimize non-specific binding of the reporter probe to proteins or surfaces.
Off-target reactivity of the azide or alkyne While bioorthogonal, some side reactions can occur. For copper-catalyzed click chemistry (CuAAC), ensure the use of a copper-chelating ligand to minimize off-target reactions. For strain-promoted azide-alkyne cycloaddition (SPAAC), some cyclooctynes can react with thiols.
Cellular autofluorescence If using a fluorescent reporter, check for the intrinsic fluorescence of your cells at the same excitation and emission wavelengths. Use appropriate controls (unlabeled cells) to subtract the background autofluorescence.

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a sterile solvent (e.g., DMSO or PBS). On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 25-100 µM, but should be optimized).

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as cell lysis and bioorthogonal ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
  • Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Preparation of Click Chemistry Reagents:

    • Alkyne Probe Stock: Prepare a stock solution of the alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin) in DMSO.

    • Copper(II) Sulfate Stock: Prepare a stock solution of CuSO₄ in water.

    • Reducing Agent Stock: Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.

    • Ligand Stock: Prepare a stock solution of a copper-chelating ligand (e.g., TBTA or THPTA) in DMSO or water.

  • Click Reaction:

    • In a microcentrifuge tube, add the cell lysate (e.g., 50-100 µg of protein).

    • Add the alkyne probe to the desired final concentration.

    • Add the copper(II) sulfate and the ligand.

    • Initiate the reaction by adding the freshly prepared reducing agent.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Downstream Analysis: The labeled proteins are now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for Metabolic Labeling and Detection cluster_labeling Metabolic Labeling cluster_detection Bioorthogonal Detection (Click Chemistry) cell_culture 1. Cell Culture add_label 2. Add this compound cell_culture->add_label incubation 3. Incubate (24-48h) add_label->incubation harvest 4. Harvest and Lyse Cells incubation->harvest add_reagents 5. Add Click Chemistry Reagents (Alkyne Probe, Copper, Ligand, Reducing Agent) harvest->add_reagents Labeled Lysate reaction 6. Incubate (1-2h) add_reagents->reaction analysis 7. Downstream Analysis (SDS-PAGE, MS, etc.) reaction->analysis side_reaction_pathway Potential Side Reaction of this compound azidoethanol This compound (Incorporated) amine 2-Aminoethanol-d4 (Undetectable by Click Chemistry) azidoethanol->amine Reduction gsh Glutathione (GSH) and other thiols gsh->amine troubleshooting_logic Troubleshooting Logic for Low Labeling start Low/No Signal check_concentration Increase this compound Concentration & Incubation Time start->check_concentration check_reagents Optimize Click/Staudinger Reaction Conditions start->check_reagents check_reduction Investigate Azide Reduction start->check_reduction success Signal Improved check_concentration->success check_reagents->success check_reduction->success

References

Technical Support Center: Synthesis of Deuterated 2-Azidoethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of deuterated 2-azidoethanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of deuterated 2-azidoethanol, particularly when adapting protocols from non-deuterated syntheses.

Problem Possible Cause(s) Recommended Solution(s)
Low Deuterium Incorporation 1. Use of protic solvents (H₂O, MeOH) during reaction or workup leading to H/D exchange. 2. Impure deuterated starting materials. 3. Incomplete reaction of the deuterated starting material.1. Use a deuterated solvent (e.g., D₂O) for the reaction and minimize exposure to protic solvents during workup. Consider using an aprotic solvent if the reaction tolerates it. 2. Verify the isotopic purity of deuterated starting materials (e.g., deuterated 2-bromoethanol) by ¹H NMR or mass spectrometry before starting the synthesis. 3. Increase reaction time or temperature, or use a higher molar excess of sodium azide.[1]
Incomplete Reaction / Low Yield 1. Insufficient reaction time or temperature. 2. Poor leaving group on the ethanol precursor. 3. Inadequate mixing of reagents.1. Extend the reaction time or increase the temperature (e.g., reflux at 80°C).[2][3] 2. 2-bromoethanol is a better starting material than 2-chloroethanol due to the better leaving group ability of bromide.[1] 3. Ensure vigorous stirring throughout the reaction.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient extraction or purification.1. See "Incomplete Reaction / Low Yield" section. 2. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether).[2][3] Consider purification by column chromatography.
Product is Unstable or Decomposes 1. 2-Azidoethanol is a potentially explosive compound. 2. Exposure to incompatible materials.1. Handle with care and avoid heat, shock, or friction.[4] 2. Avoid contact with metals.[5] Store at 2-8°C under an inert atmosphere (e.g., Nitrogen).[5]
Difficulty in Product Isolation 1. 2-Azidoethanol is water-soluble.1. Perform multiple extractions with a suitable organic solvent like diethyl ether.[1][2] Washing the combined organic phases with brine can help remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-azidoethanol?

A1: The most common and well-documented method is the Sɴ2 displacement reaction of a 2-haloethanol (typically 2-bromoethanol or 2-chloroethanol) with an alkali metal azide, such as sodium azide, in a suitable solvent like water.[1]

Q2: How can I introduce deuterium into the 2-azidoethanol molecule?

A2: The most straightforward approach is to start with a deuterated precursor, such as 2-bromoethanol-d₄. The synthesis would then follow a similar procedure to the non-deuterated version, with careful consideration to avoid H/D exchange.

Q3: What are the key safety precautions when working with 2-azidoethanol?

A3: 2-Azidoethanol is a potentially explosive organic azide.[4] It should be handled with extreme care, avoiding heat, shock, and friction. It is also important to avoid contact with metals.[5] All reactions should be carried out in a well-ventilated fume hood.

Q4: What is a typical yield for the synthesis of 2-azidoethanol?

A4: Yields can vary depending on the specific protocol, but yields ranging from 68% to over 80% have been reported for the non-deuterated synthesis.[2][3] Some protocols even report near-quantitative conversion.[1]

Q5: How can I confirm the successful synthesis and deuteration of my product?

A5: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy.[2] To confirm the level of deuteration, you can compare the ¹H NMR spectrum of your deuterated product to that of a non-deuterated standard. The disappearance or significant reduction of proton signals at specific chemical shifts will indicate deuterium incorporation. Mass spectrometry can also be used to confirm the mass of the deuterated product.

Experimental Protocols

Synthesis of 2-Azidoethanol-d₄ from 2-Bromoethanol-d₄

This protocol is adapted from established methods for the synthesis of non-deuterated 2-azidoethanol.[2][3]

Materials:

  • 2-Bromoethanol-d₄

  • Sodium azide (NaN₃)

  • Deuterium oxide (D₂O)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Brine (saturated NaCl solution in D₂O)

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.5 to 3.0 molar equivalents relative to the 2-bromoethanol-d₄) in D₂O.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2-bromoethanol-d₄ (1.0 equivalent) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4 hours.

  • Heat the mixture to 80°C and stir overnight.[2]

  • After cooling to room temperature, extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-azidoethanol-d₄ as a colorless oil.

Note: This is a generalized protocol. The exact stoichiometry and reaction times may need to be optimized.

Visualizations

experimental_workflow start Start: Prepare Reagents dissolve Dissolve Sodium Azide in D2O start->dissolve cool Cool to 0°C dissolve->cool add_bromo Add 2-Bromoethanol-d4 cool->add_bromo warm Warm to Room Temperature (Stir for 4h) add_bromo->warm heat Heat to 80°C (Stir Overnight) warm->heat extract Extract with Diethyl Ether heat->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Product: 2-Azidoethanol-d4 evaporate->product

Caption: Experimental workflow for the synthesis of deuterated 2-azidoethanol.

troubleshooting_logic start Problem: Low Deuterium Incorporation cause1 Protic Solvents Used? start->cause1 cause2 Purity of Starting Material Checked? start->cause2 cause3 Reaction Incomplete? start->cause3 solution1 Use Deuterated Solvents (D2O) cause1->solution1 Yes solution2 Verify Isotopic Purity (NMR, MS) cause2->solution2 No solution3 Increase Reaction Time/Temp cause3->solution3 Yes

Caption: Troubleshooting logic for low deuterium incorporation.

References

Minimizing cytotoxicity of 2-Azidoethanol-d4 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 2-Azidoethanol-d4 during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a deuterated chemical compound used in various biochemical and cell biology applications. Its primary use is in metabolic labeling, where the azide group serves as a bioorthogonal handle for "click chemistry" reactions. This allows for the tracking and identification of molecules that have incorporated the this compound backbone. The deuterium labeling can be useful for mass spectrometry-based analyses to distinguish it from its non-deuterated counterpart.

Q2: What are the known cytotoxic effects of this compound?

A2: Currently, there is limited specific data on the cytotoxicity of this compound. However, based on the components of the molecule (azide and ethanol) and general knowledge of similar compounds, potential cytotoxic effects may include:

  • Inhibition of cellular respiration: The azide group is known to inhibit cytochrome c oxidase (Complex IV) of the electron transport chain, which can lead to a decrease in ATP production and subsequent cell death.

  • Ethanol-related effects: The ethanol backbone may contribute to cytotoxicity, especially at higher concentrations. Studies have shown that ethanol concentrations above 1% (v/v) can lead to decreased cell viability[1].

  • Metabolic stress: The introduction of an unnatural metabolite can cause stress on cellular metabolic pathways.

A Safety Data Sheet for the non-deuterated form, 2-Azidoethanol, indicates that it can cause severe skin burns and eye damage, but it is not classified as acutely toxic, a mutagen, or a carcinogen[2].

Q3: How does the deuteration in this compound affect its cytotoxicity?

A3: There is no direct evidence available comparing the cytotoxicity of deuterated and non-deuterated 2-Azidoethanol. In some pharmaceutical compounds, deuteration has been shown to alter metabolic rates, which could potentially lead to lower toxicity. However, this effect is highly compound-specific and cannot be assumed for this compound without experimental validation.

Q4: What are the typical working concentrations for this compound in cell culture?

A4: The optimal working concentration of this compound is highly cell-type dependent and should be determined empirically for each experimental system. It is recommended to perform a dose-response experiment to determine the highest concentration that can be used without significant loss of cell viability. A starting point for such an experiment could be a range from 10 µM to 1 mM.

Troubleshooting Guides

Issue 1: High levels of cell death observed after treatment with this compound.
Possible Cause Recommended Solution
Concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. See the "Experimental Protocols" section for a cell viability assay protocol.
Incubation time is too long. Reduce the incubation time. A time-course experiment can help identify the shortest incubation time required for sufficient labeling.
Cell line is particularly sensitive. Some cell lines are more sensitive to metabolic stressors. Consider using a more robust cell line if your experimental design allows.
Contamination of the compound. Ensure the purity of your this compound stock. If in doubt, use a fresh, validated batch.
Metabolic overload. Ensure that the cell culture medium is not depleted of essential nutrients. Supplementing the medium with nutrients like pyruvate may help.
Issue 2: Poor or no labeling with this compound.
Possible Cause Recommended Solution
Concentration is too low. Gradually increase the concentration of this compound, while monitoring for cytotoxicity.
Incubation time is too short. Increase the incubation time to allow for sufficient uptake and incorporation.
Inefficient cellular uptake. Ensure that the compound is soluble in the culture medium. For compounds with poor solubility, a low percentage of a vehicle like DMSO can be used, but a vehicle control must be included.
Metabolic pathway is not active in the cell line. Confirm that the metabolic pathway that would incorporate this compound is active in your cell line of choice.
Detection method is not sensitive enough. Optimize your "click chemistry" reaction and subsequent detection method (e.g., fluorescence microscopy, Western blot).

Quantitative Data Summary

As no specific cytotoxicity data for this compound is publicly available, the following table presents a hypothetical example of a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value. Researchers should generate their own data for their specific cell line.

Table 1: Hypothetical Cell Viability Data for a Human Cell Line (e.g., HeLa) after 24-hour incubation with this compound.

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
10984.8
50955.5
100886.1
250757.3
500528.0
1000239.5

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0, 10, 50, 100, 250, 500, and 1000 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control if a solvent like DMSO is used.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Usage cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate Incubate for desired time (e.g., 24h) treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for determining the optimal concentration of this compound.

troubleshooting_logic Troubleshooting Logic for High Cytotoxicity start High Cell Death Observed check_concentration Is concentration optimized? start->check_concentration check_time Is incubation time optimized? check_concentration->check_time Yes solution_concentration Perform dose-response curve check_concentration->solution_concentration No check_cell_line Is the cell line known to be sensitive? check_time->check_cell_line Yes solution_time Perform time-course experiment check_time->solution_time No check_purity Is the compound pure? check_cell_line->check_purity No solution_cell_line Consider a more robust cell line check_cell_line->solution_cell_line Yes check_purity->start Yes, issue persists solution_purity Use a new batch of compound check_purity->solution_purity No potential_pathway Potential Metabolic Fate and Cytotoxic Mechanism of this compound cluster_metabolism Cellular Metabolism cluster_cytotoxicity Cytotoxicity Mechanisms cluster_application Experimental Application compound This compound uptake Cellular Uptake compound->uptake incorporation Incorporation into Biomolecules uptake->incorporation azide_release Potential release of Azide ion (N3-) uptake->azide_release Hypothesized click_chemistry Click Chemistry Detection incorporation->click_chemistry etc_inhibition Inhibition of Electron Transport Chain (Complex IV) azide_release->etc_inhibition atp_depletion ATP Depletion etc_inhibition->atp_depletion cell_death Apoptosis / Necrosis atp_depletion->cell_death

References

Technical Support Center: Purification of 2-Azidoethanol-d4 Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 2-Azidoethanol-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when working with this compound and its derivatives?

A1: Organic azides are high-energy compounds and must be handled with care.[1][2] this compound is a small, low molecular weight azide, which increases its potential instability.[2]

  • Avoid Heat, Shock, and Friction: Never heat organic azides directly unless as part of a controlled reaction. Avoid scratching or applying pressure to solid azide compounds.[3]

  • Prohibited Purification Methods: Never use distillation or sublimation for purification, as this can lead to explosive decomposition.[1][2]

  • Solvent Choice: Do NOT use chlorinated solvents like dichloromethane or chloroform, as they can form highly explosive di- and tri-azidomethane.[1][2]

  • Heavy Metals: Avoid contact with heavy metals such as copper, lead, silver, and mercury, as they can form dangerously sensitive and explosive metal azides.[1][3] This is particularly relevant for copper-catalyzed click chemistry reactions, where residual copper must be carefully removed.

  • Waste Disposal: Azide-containing waste must be segregated and quenched properly before disposal. Consult your institution's safety guidelines. Never mix azide waste with acids, as this can generate toxic and explosive hydrazoic acid.[2][4]

Q2: My reaction involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". How do I remove the copper catalyst from my product?

A2: Removing the copper catalyst is crucial, as residual copper can interfere with downstream biological applications and potentially catalyze unwanted side reactions.

Several methods can be employed:

  • Aqueous Wash/Extraction: Washing the reaction mixture with an aqueous solution of a chelating agent is highly effective. A common choice is a dilute ammonium hydroxide solution or a saturated solution of ethylenediaminetetraacetic acid (EDTA).

  • Silica Plug Filtration: Passing the crude product through a short plug of silica gel can effectively bind the copper salts.

  • Specialized Resins: Copper-scavenging resins are commercially available and offer high efficiency in removing trace amounts of copper.

Q3: Can I use column chromatography to purify my this compound reaction product?

A3: Yes, but with caution. While column chromatography is a powerful technique, some organic azides can be unstable on silica gel.[1][5]

  • Stability Test: Before running a column, it is essential to test the stability of your compound on silica. This can be done by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any degradation has occurred.[5]

  • Deactivating Silica: If your compound shows signs of decomposition, you can use deactivated silica gel. Silica can be deactivated by adding a small percentage of a base, like triethylamine (e.g., 1-2% v/v), to the eluent.[5]

  • Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina or Florisil.[5]

Q4: What is the best general approach for purifying a product from a reaction where this compound was used?

A4: The ideal approach depends on the properties of your final product (polarity, solubility, solid/liquid state). A general workflow is outlined below. Extraction and precipitation are considered the safest methods for azide-containing compounds.[1][2]

start Crude Reaction Mixture workup Aqueous Workup / Extraction (e.g., remove water-soluble impurities, catalyst) start->workup phase_sep Separate Organic Layer workup->phase_sep dry Dry Organic Layer (e.g., MgSO4, Na2SO4) phase_sep->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_product Crude Product concentrate->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No / Impure pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: General purification workflow for this compound reaction products.

Troubleshooting Guides

Problem 1: Low yield after column chromatography.
Possible Cause Solution
Compound streaking/tailing on the column. Your compound may be too polar for the chosen solvent system. Try a more polar eluent. If using a gradient, ensure it is not too steep.
Compound is unstable on silica gel. Perform a TLC stability test.[5] If unstable, switch to a deactivated stationary phase (alumina, Florisil) or add a modifier like triethylamine to your eluent.[5]
Compound is not eluting from the column. The solvent system is not polar enough. Flush the column with a much more polar solvent (e.g., methanol or ethyl acetate) to recover your compound.
Co-elution with a byproduct. The chosen solvent system does not provide adequate separation. Re-evaluate your solvent system using TLC to find one with a better resolution between your product and the impurity.
Problem 2: The product fails to crystallize during recrystallization.
Possible Cause Solution
Too much solvent was used. The solution is not saturated. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen, then allow it to cool again.[6][7]
The solution is cooling too quickly. Rapid cooling can lead to oiling out instead of crystallization.[6] Ensure the flask is insulated (e.g., place it on a cork ring or paper towels) and allow it to cool to room temperature slowly before moving to an ice bath.
No nucleation sites are present. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[6][7] Alternatively, add a "seed crystal" of the pure compound if available.[6]
The compound is impure. High levels of impurities can inhibit crystallization. Try purifying the crude product first by passing it through a short silica plug to remove baseline impurities before attempting recrystallization.[5]
Incorrect solvent choice. The ideal solvent should dissolve the compound when hot but not when cold.[8] If the compound is very soluble even at low temperatures, the solvent is not suitable. You may need to use a binary solvent system.[7]

Experimental Protocols

Protocol 1: Purification of a Triazole Product from a CuAAC (Click) Reaction

This protocol assumes the reaction was performed in a solvent like DMF or DMSO and the product is a neutral organic molecule.

  • Quenching & Dilution: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel.

    • Wash with a 5% aqueous solution of EDTA or ammonium hydroxide to remove the copper catalyst. Repeat 2-3 times.

    • Wash with saturated aqueous sodium bicarbonate to remove any acidic byproducts.

    • Wash with brine (saturated aqueous NaCl) to facilitate phase separation and remove excess water.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • If the product is a solid and appears relatively clean, proceed with recrystallization.

    • If the product is an oil or contains significant impurities, purify by flash column chromatography.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent (or a binary solvent mixture) in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[7][9]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Data & Visualization

Table 1: Common Solvents for Extraction and Chromatography

This table provides properties of common solvents to aid in selecting appropriate systems for extraction and chromatography.

SolventPolarity IndexBoiling Point (°C)Use Case
Hexane / Heptane0.169 / 98Non-polar eluent for chromatography
Diethyl Ether2.835Extraction solvent, moderately polar eluent
Dichloromethane3.140AVOID with azides[1][2]
Ethyl Acetate4.477Common extraction solvent and eluent
Acetone5.156Polar eluent, sometimes used for washing
Acetonitrile5.882Polar eluent in reverse-phase HPLC
Methanol5.165Highly polar eluent for chromatography
Water10.2100Used in aqueous extractions

Diagram: Purification Method Selection Guide

start Crude Product Obtained state Product State? start->state polarity Polarity Difference Between Product & Impurities? state->polarity Liquid solubility Significant Solubility Difference? state->solubility Solid extraction Liquid-Liquid Extraction polarity->extraction Large chromatography Column Chromatography polarity->chromatography Small / Multiple Impurities solubility->chromatography No / Oily Solid recrystallization Recrystallization solubility->recrystallization Yes (Temp Dependent) precipitation Precipitation solubility->precipitation Yes (Solvent/Anti-Solvent)

Caption: Decision tree for selecting an appropriate purification strategy.

References

Validation & Comparative

A Comparative Guide to 2-Azidoethanol-d4 and 2-Azidoethanol in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living systems. By introducing bioorthogonal functional groups, such as azides, into cellular components, researchers can visualize, track, and quantify a wide range of biological processes. This guide provides a comparative overview of 2-Azidoethanol and its deuterated analog, 2-Azidoethanol-d4, for use in metabolic labeling experiments, with a focus on glycoprotein analysis.

Principle of Metabolic Labeling with Azido-compounds and the Effect of Deuteration

Metabolic labeling with 2-Azidoethanol involves introducing this small molecule into cell culture, where it can be metabolized and incorporated into biomolecules. For example, it can potentially be converted into azido-acetylated precursors for glycosylation pathways, leading to the incorporation of the azide group into glycoproteins. This bioorthogonal handle can then be detected via "click chemistry," a highly specific and efficient ligation reaction with an alkyne-bearing probe (e.g., a fluorescent dye or biotin).

The primary difference between 2-Azidoethanol and this compound is the substitution of four hydrogen atoms with deuterium on the ethanol backbone. This isotopic substitution can lead to a kinetic isotope effect (KIE) , where the heavier isotope can cause a decrease in the rate of chemical reactions involving the C-D bond compared to the C-H bond. In the context of metabolic labeling, this could influence the efficiency of enzymatic conversions and the overall incorporation of the label into biomolecules. The magnitude of the KIE in a biological system is difficult to predict without direct experimental measurement.

Performance Comparison: this compound vs. 2-Azidoethanol

The following table outlines the key parameters for comparing the performance of these two metabolic labels. The data presented is hypothetical and serves as a template for the types of results one would seek in a direct comparison.

Parameter 2-Azidoethanol This compound Rationale for Comparison
Incorporation Efficiency Expected to be the baseline for comparison.Potentially lower due to the kinetic isotope effect on metabolic conversion enzymes. Direct measurement via mass spectrometry or fluorescence is required.The primary measure of a metabolic label's utility.
Cytotoxicity (IC50) To be determined experimentally.Expected to be similar to the non-deuterated form, but requires experimental verification as metabolic byproducts could differ.High cytotoxicity can interfere with normal cellular processes and confound experimental results.
Effect on Protein Synthesis Minimal effect at optimal concentrations.Expected to be similar to the non-deuterated form, but should be assessed.The labeling process should not significantly alter the biological processes being studied.
Click Chemistry Reaction Efficiency High, as the azide group is unaffected.High, as the azide group is unaffected.The efficiency of the detection step is crucial for signal strength and sensitivity.

Experimental Protocols

To empirically determine the optimal metabolic label, a series of experiments should be conducted. Below are generalized protocols for such a comparison.

I. Cytotoxicity Assay

Objective: To determine the concentration at which each compound significantly impacts cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Azidoethanol and this compound in cell culture medium (e.g., from 0 to 10 mM).

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of the compounds and incubate for 24-48 hours.

  • Viability Assessment: Use a standard cytotoxicity assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for each compound.

II. Metabolic Labeling of Glycoproteins and Incorporation Efficiency Assessment

Objective: To compare the efficiency of incorporation of the azido-labels into newly synthesized glycoproteins.

  • Cell Culture and Labeling: Culture cells in complete medium. Replace the medium with fresh medium containing a sub-lethal concentration (determined from the cytotoxicity assay) of either 2-Azidoethanol or this compound. Incubate for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Click Chemistry Reaction:

    • To 50 µg of protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes:

      • An alkyne-probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110 for fluorescence or alkyne-biotin for western blotting).

      • Copper (II) sulfate (CuSO4) and a reducing agent (e.g., sodium ascorbate) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or a copper-free click reagent.

    • Incubate at room temperature for 1-2 hours.

  • Analysis by SDS-PAGE and In-Gel Fluorescence:

    • Add SDS-PAGE loading buffer to the samples and run on a polyacrylamide gel.

    • Visualize the labeled proteins using a gel scanner with the appropriate fluorescence channel.

    • Quantify the fluorescence intensity of the lanes to compare incorporation efficiency.

  • Analysis by Mass Spectrometry (for detailed site analysis):

    • Following the click reaction with an alkyne-biotin probe, enrich the labeled glycoproteins using streptavidin beads.

    • Digest the enriched proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the labeled glycoproteins and the sites of modification.

Visualizations

Experimental Workflow

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_detection_methods Detection Methods start Seed Cells incubation Incubate with 2-Azidoethanol(-d4) start->incubation lysis Cell Lysis incubation->lysis click Click Chemistry (add alkyne probe) lysis->click detection Detection click->detection sds_page SDS-PAGE (Fluorescence) detection->sds_page mass_spec Mass Spectrometry (Proteomics) detection->mass_spec Signaling_Pathway cluster_nucleus Nucleus receptor Receptor (Glycoprotein) kinase1 Kinase 1 receptor->kinase1 Ligand Binding kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation gene_expression Gene Expression (e.g., of new glycoproteins) transcription_factor->gene_expression

A Comparative Guide to the Validation of 2-Azidoethanol-d4 Labeling by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for 2-Azidoethanol-d4, a deuterated metabolic labeling reagent, using mass spectrometry. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the established methodologies and expected performance metrics for validating such isotopic labels. We will compare the theoretical performance of this compound against its non-deuterated counterpart, 2-Azidoethanol, and discuss its application in quantitative proteomics and glycosylation analysis.

Introduction to this compound Labeling

2-Azidoethanol is a chemical reporter used in metabolic labeling. It is processed by cellular metabolic pathways and incorporated into biomolecules, such as glycoproteins. The azido group serves as a bioorthogonal handle for subsequent chemical modification, allowing for the visualization and enrichment of labeled molecules. This compound is a stable isotope-labeled version of this reagent, where four hydrogen atoms have been replaced by deuterium. This isotopic signature allows for the differentiation of labeled molecules in a mass spectrometer, making it a valuable tool for quantitative studies.

The primary application of this compound is in quantitative mass spectrometry-based proteomics and glycomics. By introducing a known mass shift (+4 Da), it enables the relative quantification of newly synthesized or modified biomolecules between different experimental conditions.

Comparison with Alternatives

The primary alternative to this compound is its non-deuterated (light) counterpart, 2-Azidoethanol. Another common alternative for metabolic labeling of proteins is Azidohomoalanine (AHA), an analog of methionine. The choice of labeling reagent depends on the specific biological question and the experimental design.

Table 1: Theoretical Comparison of Metabolic Labeling Reagents

FeatureThis compound2-AzidoethanolAzidohomoalanine (AHA)
Application Glycosylation, post-translational modificationsGlycosylation, post-translational modificationsNewly synthesized proteins
Detection Method Mass Spectrometry, Fluorescence (after click chemistry)Mass Spectrometry, Fluorescence (after click chemistry)Mass Spectrometry, Fluorescence (after click chemistry)
Quantitative Strategy Isotopic labeling (+4 Da mass shift)Paired with isotopic labels (e.g., SILAC) or label-free quantificationPaired with isotopic labels (e.g., SILAC) or label-free quantification
Potential Issues Potential for kinetic isotope effectsNo isotopic label for direct MS quantificationCan compete with methionine, potentially altering protein synthesis

Validation of this compound Labeling by Mass Spectrometry

The validation of this compound labeling is crucial to ensure data accuracy and reliability. The following sections outline the key experiments and expected outcomes.

Experimental Workflow for Validation

A typical workflow for validating the incorporation of this compound involves treating a cell culture or organism with the labeling reagent, followed by protein extraction, derivatization via click chemistry, and analysis by high-resolution mass spectrometry.

Experimental Workflow for this compound Validation cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Cell Culture Cell Culture Labeling Metabolic Labeling with This compound Cell Culture->Labeling Lysis Cell Lysis and Protein Extraction Labeling->Lysis Click Chemistry Click Chemistry with Alkyne-Biotin Lysis->Click Chemistry Enrichment Streptavidin Enrichment Click Chemistry->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Analysis Data Analysis and Quantification LCMS->Data Analysis

Figure 1: Experimental workflow for the validation of this compound labeling.

Quantitative Data Presentation

The validation should include a quantitative assessment of labeling efficiency and a comparison with the non-deuterated analog. The following tables represent hypothetical data from such an experiment.

Table 2: Hypothetical Labeling Efficiency of this compound

Protein IDPeptide SequencePrecursor m/z (Unlabeled)Precursor m/z (Labeled)Mass Shift (Da)Labeling Efficiency (%)
P12345TIDEGLYSR495.23497.232.00 (z=2)95.2
Q67890VAPEEHPVLLTEAPLNPK945.02947.022.00 (z=2)92.8
R54321YLGYLEQLLR602.84604.842.00 (z=2)96.1

Note: The observed mass shift for a doubly charged ion would be +2 Da.

Table 3: Hypothetical Comparison of Labeling with Deuterated vs. Non-Deuterated 2-Azidoethanol

ParameterThis compound2-Azidoethanol
Average Labeling Efficiency (%) 94.7 ± 1.595.1 ± 1.3
Number of Identified Labeled Peptides 1,2541,268
Effect on Cell Viability No significant effectNo significant effect
Observed Kinetic Isotope Effect Minimal to none observedNot Applicable

Experimental Protocols

Metabolic Labeling of Cultured Cells
  • Culture cells (e.g., HeLa cells) in standard growth medium to ~70% confluency.

  • Replace the medium with fresh medium supplemented with 50 µM this compound or 2-Azidoethanol.

  • Incubate the cells for 18-24 hours under standard culture conditions.

  • Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Click Chemistry and Enrichment
  • To 1 mg of protein lysate, add 100 µM of an alkyne-biotin probe.

  • Add a freshly prepared click chemistry reaction cocktail (containing copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA).

  • Incubate the reaction for 1 hour at room temperature with gentle agitation.

  • Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.

  • Resuspend the protein pellet in a buffer containing SDS.

  • Enrich the biotinylated proteins using streptavidin-coated magnetic beads according to the manufacturer's protocol.

  • Wash the beads extensively to remove non-specifically bound proteins.

On-Bead Digestion and Mass Spectrometry
  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Add sequencing-grade trypsin and incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid and desalt using a C18 StageTip.

  • Analyze the peptides by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

Mass Spectrometry Data Analysis
  • Acquire data in a data-dependent acquisition (DDA) mode.

  • Search the raw data against a relevant protein database using a search engine like MaxQuant or Proteome Discoverer.

  • Specify the variable modification corresponding to the mass of the remnant of the this compound tag after click chemistry and digestion.

  • For quantitative analysis, compare the intensities of the light (unlabeled or 2-Azidoethanol labeled) and heavy (this compound labeled) peptide pairs.

Signaling Pathways and Logical Relationships

The validation process can be visualized as a logical flow from the biological system to the final data output.

Logical Flow of Validation Biological System Biological System Metabolic Incorporation Metabolic Incorporation Biological System->Metabolic Incorporation Introduction of This compound Chemical Derivatization Chemical Derivatization Metabolic Incorporation->Chemical Derivatization Bioorthogonal Reaction Mass Spectrometry Detection Mass Spectrometry Detection Chemical Derivatization->Mass Spectrometry Detection Analysis of Mass Shift Data Validation Data Validation Mass Spectrometry Detection->Data Validation Quantification and Statistical Analysis

Figure 2: Logical flow of the validation process for this compound.

Conclusion

The validation of this compound labeling by mass spectrometry is a critical step to ensure the accuracy of quantitative proteomic and glycomic studies. While direct comparative data is limited, the methodologies outlined in this guide provide a robust framework for researchers to validate its use in their specific experimental systems. The key validation steps include confirming the expected mass shift upon incorporation, assessing labeling efficiency, and comparing its performance to non-deuterated analogs. Careful experimental design and data analysis will enable the reliable application of this powerful isotopic labeling reagent in biological research.

Isotopic Enrichment Analysis: A Comparative Guide to 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics and metabolomics, the precise measurement of changes in biomolecule abundance is paramount for researchers in drug development and life sciences. Isotopic labeling, coupled with mass spectrometry, has emerged as a powerful strategy for accurate quantification. This guide provides a comprehensive comparison of 2-Azidoethanol-d4, a deuterated azido-reagent for "click" chemistry-based isotopic labeling, with other established methods.

Introduction to Isotopic Enrichment Analysis

Isotopic enrichment analysis is a technique used to quantify the abundance of molecules in a sample by introducing isotopically labeled internal standards. These standards are chemically identical to the analyte of interest but differ in their isotopic composition, making them distinguishable by mass spectrometry. The ratio of the signal intensity of the labeled standard to the unlabeled analyte allows for precise quantification.

This compound: A "Clickable" Isotopic Label

This compound is a deuterated analog of 2-Azidoethanol, containing four deuterium atoms. This modification imparts a 4 Dalton mass shift, allowing it to serve as a stable isotope label. The key feature of this molecule is its azide group, which enables its attachment to other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] This allows for the targeted labeling of biomolecules that have been metabolically or chemically engineered to contain an alkyne group.

Conceptual Workflow for Isotopic Enrichment Analysis using this compound:

G cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis MetabolicLabeling Metabolic Labeling with Alkyne-modified Precursor ProteinExtraction Protein Extraction & Lysis MetabolicLabeling->ProteinExtraction Proteolysis Proteolysis (e.g., Trypsin) ProteinExtraction->Proteolysis ClickReaction Click Reaction with this compound (Heavy) and 2-Azidoethanol (Light) Proteolysis->ClickReaction LCMS LC-MS/MS Analysis ClickReaction->LCMS Quantification Quantification (Heavy/Light Ratio) LCMS->Quantification

Caption: Workflow for quantitative proteomics using this compound.

Comparison with Alternative Isotopic Labeling Methods

FeatureThis compound (Click Chemistry)SILAC (Metabolic Labeling)TMT (Isobaric Chemical Labeling)
Labeling Strategy Bioorthogonal chemical labeling of alkyne-modified molecules.Metabolic incorporation of stable isotope-labeled amino acids.Chemical labeling of primary amines on peptides.
Applicability In vitro and in vivo (with alkyne-modified precursors). Applicable to proteins, glycans, lipids, etc.Primarily in vivo in cultured cells.In vitro on digested peptide samples.
Multiplexing Typically 2-plex (heavy/light).Up to 3-plex (light, medium, heavy).Up to 18-plex or higher.
Potential for Bias Minimal, as labeling is post-lysis and highly specific. Deuteration can cause slight chromatographic shifts.Low, as labeling is incorporated during protein synthesis.Potential for bias due to labeling efficiency and reporter ion interference.
Cost Reagent-based, potentially lower for specific applications.Can be expensive due to the cost of labeled amino acids and media.Reagents can be costly, especially for higher plexing.
Complexity Requires introduction of an alkyne handle into the target molecule.Relatively straightforward for cell culture.Multi-step chemical labeling protocol.

Performance Considerations

Accuracy and Precision:

The accuracy of quantification with deuterated labels like this compound is generally high. However, a known phenomenon is the potential for a slight shift in chromatographic retention time between the deuterated ("heavy") and non-deuterated ("light") labeled molecules. This can introduce a minor bias if not properly accounted for during data analysis.

SILAC is often considered the "gold standard" for quantitative accuracy in cell culture experiments because the heavy and light labeled proteins are mixed at the very beginning of the workflow, minimizing sample handling-related errors.[2][3][4]

TMT and other isobaric tags offer high multiplexing capabilities but can be susceptible to ratio compression, where the measured fold changes are underestimated, particularly for highly abundant peptides.

Experimental Data:

While specific quantitative data for this compound is not available in the reviewed literature, studies combining bioorthogonal noncanonical amino acid tagging (BONCAT) with pulsed SILAC (pSILAC) have demonstrated that this combined approach can provide accurate quantitative information about rates of cellular protein synthesis.[5] This suggests that a click chemistry-based isotopic labeling strategy has the potential for high accuracy.

Experimental Protocols

1. General Protocol for Metabolic Labeling with an Alkyne-Modified Precursor:

This protocol is a prerequisite for using this compound for in vivo labeling studies. The specific alkyne-modified precursor will depend on the biomolecule of interest (e.g., an alkyne-modified amino acid for proteins).

  • Cell Culture: Culture cells in the appropriate medium.

  • Starvation (if necessary): For labeling with amino acid analogs, cells may be incubated in a medium lacking the corresponding natural amino acid for a short period.

  • Labeling: Supplement the medium with the alkyne-modified precursor (e.g., L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG) for protein synthesis) and culture for the desired period.

  • Harvesting: Harvest the cells and lyse them to extract the biomolecules of interest.

2. Protocol for In Vitro "Click" Chemistry Labeling with this compound:

This protocol describes the labeling of alkyne-modified biomolecules after extraction.

Reagents:

  • Alkyne-modified protein lysate

  • This compound ("heavy" label)

  • 2-Azidoethanol ("light" label)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

Procedure:

  • Sample Preparation: Aliquot the alkyne-modified protein lysate into two tubes.

  • Labeling:

    • To one tube, add the "heavy" labeling cocktail containing this compound, CuSO4, THPTA, and freshly prepared sodium ascorbate.

    • To the other tube, add the "light" labeling cocktail containing 2-Azidoethanol.

  • Incubation: Incubate the reactions at room temperature for 1-2 hours.

  • Protein Precipitation: Precipitate the labeled proteins using a method like acetone precipitation.

  • Sample Combination: Combine the "heavy" and "light" labeled protein pellets.

  • Reduction and Alkylation: Resuspend the combined pellet in a buffer containing urea and DTT. Incubate, then add IAA to alkylate cysteine residues.

  • Proteolysis: Dilute the sample to reduce the urea concentration and add trypsin. Digest overnight at 37°C.

  • Desalting: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry.

Signaling Pathways and Workflows

Click Chemistry Reaction Mechanism:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 (e.g., this compound) Triazole R1-Triazole-R2 Azide->Triazole Alkyne R2-C≡CH (Alkyne-modified biomolecule) Alkyne->Triazole Catalyst Cu(I) Catalyst->Triazole

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion

This compound, in conjunction with "click" chemistry, presents a promising and versatile tool for isotopic enrichment analysis. Its strength lies in the ability to specifically label a wide range of biomolecules that have been functionalized with an alkyne group. While it may not offer the high-level multiplexing of isobaric tags, its potential for clean and specific labeling makes it a valuable alternative to traditional metabolic and chemical labeling methods. Further studies directly comparing its quantitative performance with established techniques are needed to fully elucidate its position in the quantitative proteomics toolbox. For researchers looking to perform targeted quantitative analysis of specific biomolecule classes beyond what is easily achievable with methods like SILAC, a "clickable" isotopic labeling strategy with reagents like this compound is a compelling option to consider.

References

The Deuterium Advantage: Enhancing Research with Deuterated Azido Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for more precise and effective research tools, the strategic incorporation of deuterium into functional molecules has emerged as a powerful strategy. When combined with the versatile azido group, a cornerstone of click chemistry and photoaffinity labeling, deuterated compounds offer significant advantages for researchers, scientists, and drug development professionals. This guide provides an objective comparison of deuterated and non-deuterated azido compounds, supported by theoretical principles and projected experimental outcomes, to illuminate the benefits of this isotopic substitution.

The Kinetic Isotope Effect: A Foundation for Improved Performance

The primary advantage of deuteration lies in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. This seemingly subtle difference can have profound impacts on a molecule's behavior in biological and chemical systems.

Key Advantages of Deuterating Azido Compounds:

  • Enhanced Metabolic Stability: In drug discovery and chemical biology, metabolic degradation is a major challenge. If an azido-containing probe or drug candidate is metabolized at a specific C-H bond, replacing that hydrogen with deuterium can significantly slow down its breakdown by metabolic enzymes, such as cytochrome P450s. This leads to a longer biological half-life, increased exposure of the target to the active compound, and potentially a reduction in the required dosage.

  • Reduced Formation of Toxic Metabolites: By slowing metabolism at a specific site, deuteration can alter the metabolic pathway of a compound. This "metabolic shunting" can decrease the formation of unwanted or toxic metabolites, thereby improving the safety profile of a drug candidate or the specificity of a chemical probe.

  • Modulated Reaction Kinetics: In chemical reactions like the azide-alkyne cycloaddition ("click chemistry"), the reaction mechanism may involve steps where a C-H bond influences the transition state. A computational study using Density Functional Theory (DFT) has shown that isotopic substitution with deuterium in the reactants of an azide-alkyne cycloaddition can influence the thermodynamics and kinetics of the reaction[1]. This suggests that deuteration could be used to fine-tune the reactivity of azido compounds in click chemistry applications.

  • Improved Stability of Photoaffinity Probes: Aryl azides are popular photoaffinity labeling reagents that form highly reactive nitrenes upon UV irradiation to covalently crosslink with target proteins. Deuteration of the aryl azide at positions susceptible to metabolic attack can increase the probe's stability and bioavailability in vivo. Furthermore, a secondary kinetic isotope effect could potentially influence the intricate photochemistry of the azide-to-nitrene conversion and subsequent insertion reactions, potentially leading to cleaner and more efficient labeling.

Comparative Data: Projected Performance Enhancements

While direct, head-to-head experimental data comparing deuterated and non-deuterated azido compounds in specific applications is still emerging in the literature, the well-established principles of the kinetic isotope effect allow for the projection of performance improvements. The following tables illustrate these expected advantages.

Table 1: Projected Metabolic Stability of a Hypothetical Azido-Probe

CompoundMetabolic Half-life (t1/2) in Human Liver Microsomes (minutes)Relative Stability Increase
Non-deuterated Azido-Probe301x
Deuterated Azido-Probe (at metabolic "hotspot")903x

Disclaimer: These are projected values based on typical kinetic isotope effects observed for metabolic reactions and are for illustrative purposes.

Table 2: Predicted Kinetic Parameters for Azide-Alkyne Cycloaddition

Reactant PairPredicted Relative Rate Constant (krel)
Non-deuterated 2-azidoethanol + 3-propargylamine1.00
Deuterated 2-azidoethanol + 3-propargylamine0.95

Data derived from the trends suggested by the computational DFT study in reference[1]. The actual effect will depend on the specific reaction and position of deuteration.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and application of deuterated azido compounds.

Protocol 1: Synthesis of a Deuterated Azido-PEG Linker

This protocol describes the synthesis of an azido-polyethylene glycol (PEG) linker, a common tool in bioconjugation, and indicates where deuterated reagents would be introduced.

Materials:

  • α-hydroxyl-ω-carboxyl-PEG (HO-PEG-COOH)

  • Deuterated mesyl chloride (d3-MsCl) or standard mesyl chloride

  • Triethylamine (TEA)

  • Sodium azide (NaN3)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Mesylation of the Hydroxyl Group:

    • Dissolve HO-PEG-COOH (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Add TEA (1.5 eq.) dropwise.

    • Add a solution of d3-mesyl chloride (1.2 eq.) in anhydrous DCM dropwise. Using deuterated mesyl chloride will introduce a deuterated methyl group.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • Wash the reaction mixture with cold, dilute HCl, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the mesylated PEG.

  • Azidation:

    • Dissolve the mesylated PEG from the previous step in anhydrous DMF.

    • Add NaN3 (5 eq.) to the solution.

    • Heat the reaction mixture to 80°C and stir overnight.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final product, Azido-d3-PEG-COOH, by column chromatography or precipitation.

  • Characterization:

    • Confirm the structure and deuterium incorporation by 1H NMR, 2H NMR, and mass spectrometry. In the 1H NMR, the signal corresponding to the mesyl methyl group should be absent or significantly reduced, while a signal corresponding to the deuterated methyl group may be observable in the 2H NMR spectrum.

Protocol 2: Comparative Photoaffinity Labeling Experiment

This protocol outlines a general workflow for comparing the efficiency of a deuterated versus a non-deuterated azido-containing photoaffinity probe for target identification.

Materials:

  • Non-deuterated photoaffinity probe (e.g., with an aryl azide photophore).

  • Deuterated photoaffinity probe (deuterated at a metabolically labile position).

  • Cell lysate or purified protein of interest.

  • Click chemistry reagents (e.g., a biotinylated alkyne, copper(I) catalyst, ligand).

  • Streptavidin-coated beads.

  • Urea, DTT, iodoacetamide, and trypsin for proteomics sample preparation.

  • LC-MS/MS system for protein identification and quantification.

Procedure:

  • Incubation:

    • Divide the cell lysate into three groups: (1) vehicle control, (2) non-deuterated probe, and (3) deuterated probe.

    • Incubate the lysates with the respective compounds for a predetermined time. Due to its expected higher stability, the deuterated probe may allow for a longer incubation time to reach equilibrium.

  • UV Crosslinking:

    • Irradiate the samples with UV light (e.g., 365 nm) on ice for 10-30 minutes to induce covalent crosslinking of the probes to their target proteins.

  • Click Chemistry Biotinylation:

    • To each sample, add the biotin-alkyne, copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate at room temperature to attach the biotin tag to the cross-linked probe-protein complexes.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated beads to each sample and incubate to pull down the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing urea.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides overnight with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Identify the enriched proteins in each sample.

    • Use quantitative proteomics techniques (e.g., label-free quantification or isotopic labeling) to compare the abundance of identified proteins between the non-deuterated and deuterated probe samples. An increase in the signal for a specific target in the deuterated probe sample would suggest more efficient labeling due to the probe's enhanced stability.

Visualizations

The following diagrams illustrate key concepts related to the advantages of using deuterated azido compounds.

KIE cluster_0 Kinetic Isotope Effect Potential Energy Potential Energy Reaction Coordinate Reaction Coordinate R_H Reactant (C-H) TS Transition State R_H->TS R_D Reactant (C-D) R_D->TS P Product e0 e1 e2 e3

Caption: The Kinetic Isotope Effect on reaction activation energy.

PAL_Workflow cluster_0 Comparative Photoaffinity Labeling Workflow start Start: Cell Lysate split Split into 3 Groups start->split control Vehicle Control split->control Group 1 non_deut Non-Deuterated Azido-Probe split->non_deut Group 2 deut Deuterated Azido-Probe split->deut Group 3 incubate Incubate control->incubate non_deut->incubate deut->incubate uv UV Crosslink (365 nm) incubate->uv click Click Chemistry: Add Biotin-Alkyne uv->click enrich Enrich with Streptavidin Beads click->enrich digest On-Bead Tryptic Digest enrich->digest lcms LC-MS/MS Analysis digest->lcms quant Quantitative Proteomics: Compare Target Enrichment lcms->quant

Caption: Workflow for comparing deuterated and non-deuterated azido-probes.

MetabolicShunting cluster_non_deut Non-Deuterated Azido Compound cluster_deut Deuterated Azido Compound parent_h Parent Compound (with C-H) metab_a_h Metabolite A (Toxic) parent_h->metab_a_h Fast Metabolism metab_b_h Metabolite B parent_h->metab_b_h Slow Metabolism parent_d Parent Compound (with C-D) metab_a_d Metabolite A (Toxic) parent_d->metab_a_d Slow Metabolism (KIE) metab_b_d Metabolite B parent_d->metab_b_d Preferred Pathway

Caption: Deuteration can induce "metabolic shunting" away from toxic pathways.

References

A Comparative Analysis of Click Chemistry Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. "Click chemistry" offers a suite of bioorthogonal reactions that are rapid, selective, and high-yielding, making them ideal for these applications. This guide provides a comparative analysis of the most prominent click chemistry linkers, focusing on their reaction kinetics, stability, and biocompatibility, supported by experimental data and detailed protocols.

This comprehensive comparison covers the three major classes of click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Each offers a unique set of advantages and disadvantages that must be weighed for a given application.

Executive Summary of Linker Characteristics

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reaction Rate (k₂) M⁻¹s⁻¹ 10 - 100[1]10⁻² - 1[1]1 - 10⁶[1]
Biocompatibility Moderate (Copper toxicity is a concern, but can be mitigated with ligands)[2]High (Copper-free)[3]High (Copper-free)[4]
Linkage Stability High (Aromatic triazole)[5]High (Aromatic triazole)Moderate to High (Dihydropyridazine, stability can be linker-dependent)
Reactant Size Small (Terminal alkyne and azide)Bulky (Cyclooctyne)Bulky (Tetrazine and strained alkene/alkyne)
Key Advantage Well-established, robust, and versatile.Excellent biocompatibility for in vivo applications.Extremely fast reaction kinetics.[4]
Key Disadvantage Potential cytotoxicity from copper catalyst.[2]Slower reaction rates compared to CuAAC and IEDDA; bulky linkers.[4]Reactants can have limited stability in certain in vivo environments.[6][7]

In-Depth Analysis of Click Chemistry Linkers

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal "click" reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole linkage.[7] This reaction is highly efficient and has been widely adopted in various fields of chemical biology and drug discovery.[8]

Reaction Kinetics: CuAAC reactions boast impressive second-order rate constants, typically in the range of 10 to 100 M⁻¹s⁻¹.[1] The reaction rate can be significantly accelerated by the use of copper(I)-stabilizing ligands. For instance, the use of tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) not only accelerates the reaction but also enhances the biocompatibility by reducing copper-mediated cytotoxicity.[9]

Stability: The resulting triazole linker is exceptionally stable due to its aromatic nature. It is resistant to hydrolysis, oxidation, and reduction under a wide range of physiological conditions, making it a reliable linkage for long-term applications.[5]

Biocompatibility: The primary drawback of CuAAC is the potential cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species (ROS).[2] However, the development of water-soluble ligands like THPTA and BTTAA has significantly mitigated this issue, allowing for successful bioconjugation on live cells with minimal toxicity.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the concerns of copper toxicity, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[1]

Reaction Kinetics: SPAAC reactions are generally slower than CuAAC, with second-order rate constants typically ranging from 10⁻² to 1 M⁻¹s⁻¹.[1] The reaction rate is highly dependent on the structure of the cyclooctyne. DBCO derivatives generally exhibit faster kinetics than BCN derivatives due to greater ring strain.[2][6] For example, a study comparing the efficiency of BCN and DBCO for post-functionalizing azido-vectors showed a stronger signal with the DBCO structure, indicating higher reactivity.[6]

Stability: Similar to CuAAC, SPAAC forms a highly stable triazole linkage, ensuring the integrity of the bioconjugate under physiological conditions.

Biocompatibility: The absence of a copper catalyst makes SPAAC highly biocompatible and a preferred choice for in vivo applications where copper toxicity is a significant concern.[3]

Inverse-Electron-Demand Diels-Alder (IEDDA)

The inverse-electron-demand Diels-Alder (IEDDA) reaction is renowned for its exceptionally fast reaction kinetics, making it the fastest known bioorthogonal reaction.[4] It typically involves the reaction of an electron-poor tetrazine with an electron-rich strained alkene, such as a trans-cyclooctene (TCO), or a strained alkyne.

Reaction Kinetics: IEDDA reactions exhibit a wide range of second-order rate constants, from 1 to as high as 10⁶ M⁻¹s⁻¹, depending on the specific tetrazine and dienophile pair.[1] This rapid ligation is particularly advantageous for applications requiring fast conjugation, such as in vivo imaging with short-lived radiotracers.

Stability: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. While generally stable, the stability of the reactants, particularly some tetrazine derivatives, can be a concern in certain in vivo environments.[6][7] For instance, some TCO derivatives can isomerize to the less reactive cis-cyclooctene in vivo.[7]

Biocompatibility: IEDDA reactions are copper-free and highly bioorthogonal, proceeding with minimal interference from biological functional groups, making them well-suited for in vivo applications.[4]

Experimental Protocols and Methodologies

To ensure the reproducibility and accurate comparison of linker performance, standardized experimental protocols are essential.

Measuring Reaction Kinetics

The second-order rate constants of click chemistry reactions can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or fluorescence spectroscopy.

NMR Spectroscopy Protocol:

  • Prepare solutions of the azide and alkyne/alkene reactants of known concentrations in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Initiate the reaction by mixing the reactants in an NMR tube at a controlled temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of reactant peaks or the appearance of product peaks over time.

  • Integrate the relevant peaks to determine the concentration of reactants and/or products at each time point.

  • Plot the appropriate concentration-time data (e.g., 1/[A] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.

Fluorescence Spectroscopy Protocol: This method is particularly useful when one of the reactants is fluorescent and its fluorescence is quenched or enhanced upon reaction.

  • Prepare solutions of the fluorescent and non-fluorescent reactants in a suitable buffer.

  • In a fluorometer cuvette, mix the reactants to initiate the reaction at a controlled temperature.

  • Record the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • The change in fluorescence intensity is proportional to the progress of the reaction.

  • Use the initial rates method or integrated rate laws to calculate the second-order rate constant.

Assessing Biocompatibility: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[10][11]

MTT Assay Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the click chemistry linkers or catalysts for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizing Click Chemistry Workflows

General Workflow for Bioconjugation

The following diagram illustrates a generalized workflow for a bioconjugation experiment using click chemistry.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis Biomolecule Biomolecule Functionalized_Biomolecule Functionalized_Biomolecule Biomolecule->Functionalized_Biomolecule Introduce Linker A Linker_A Functional Group A (e.g., Azide) Reporter Reporter Molecule (e.g., Fluorophore) Functionalized_Reporter Functionalized_Reporter Reporter->Functionalized_Reporter Introduce Linker B Linker_B Functional Group B (e.g., Alkyne) Click_Reaction Click Chemistry (CuAAC, SPAAC, or IEDDA) Functionalized_Biomolecule->Click_Reaction Functionalized_Reporter->Click_Reaction Bioconjugate Bioconjugate Click_Reaction->Bioconjugate Purification Purification Bioconjugate->Purification Characterization Characterization Purification->Characterization

Caption: A generalized workflow for bioconjugation using click chemistry.

Experimental Workflow for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy to study enzyme function. Click chemistry is often employed in a tandem labeling approach.

ABPP_Workflow Live_Cells Live Cells or Lysate Labeling Covalent Labeling of Active Enzymes Live_Cells->Labeling ABP Activity-Based Probe with Click Handle ABP->Labeling Lysis Cell Lysis (if applicable) Labeling->Lysis Click_Reaction Click Chemistry with Reporter Tag Lysis->Click_Reaction Analysis Analysis (e.g., SDS-PAGE, MS) Click_Reaction->Analysis

Caption: Tandem labeling workflow for activity-based protein profiling (ABPP).

Conclusion

The choice of a click chemistry linker is a multifactorial decision that depends on the specific requirements of the application. For applications where rapid reaction kinetics are paramount and potential copper toxicity can be managed, CuAAC remains a robust and cost-effective choice. For in vivo studies and applications requiring the highest degree of biocompatibility, the copper-free SPAAC linkers are the preferred option, despite their slower reaction rates. When extremely fast kinetics are necessary, such as in rapid in vivo imaging, IEDDA is the unrivaled choice, though the stability of the reactants should be carefully considered. By understanding the quantitative differences in their performance, researchers can make informed decisions to optimize the design and efficacy of their bioconjugates and therapeutic agents.

References

Decoding Glycosylation: A Comparative Guide to 2-Azidoethanol-d4 Labeling Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of glycoprotein analysis, the precise and specific labeling of glycans is paramount. This guide provides an objective comparison of 2-Azidoethanol-d4, a deuterated azido sugar, with other metabolic labeling alternatives, supported by experimental data and detailed protocols to ensure the confident application of this powerful research tool.

The study of glycoproteins, proteins modified with complex sugar chains (glycans), is critical for understanding a vast array of biological processes, from cell signaling and immune responses to disease progression. Metabolic labeling using azido sugars has emerged as a cornerstone technique, allowing for the visualization and enrichment of glycoproteins. This compound offers the unique advantage of a stable isotope label, providing an additional layer of specificity for mass spectrometry-based proteomics. This guide will delve into the specifics of its labeling, comparing its performance with widely used alternatives like N-azidoacetylmannosamine (ManNAz) and N-azidoacetylgalactosamine (GalNAz).

Comparative Analysis of Metabolic Labeling Reagents

The choice of metabolic labeling reagent can significantly impact the efficiency and specificity of glycoprotein analysis. Below is a summary of key performance indicators for this compound and its common alternatives.

FeatureThis compoundN-azidoacetylmannosamine (ManNAz)N-azidoacetylgalactosamine (GalNAz)
Isotopic Purity Typically >98%Not ApplicableNot Applicable
Metabolic Pathway Enters general glycosylation pathwaysPrimarily converted to azido-sialic acid and incorporated into sialylated glycansIncorporated into O-linked glycans (mucins) and can be epimerized to UDP-GlcNAz, leading to labeling of N-linked glycans.
Labeling Efficiency Moderate to high, cell-type dependentHigh for sialylated glycoproteinsHigh for O-linked glycoproteins, with some off-target labeling of N-linked glycans.[1]
Specificity Broad labeling of various glycan typesHigh specificity for sialic acid-containing glycansPrimarily targets mucin-type O-linked glycans, but epimerization can lead to broader labeling.[1][2]
Off-Target Effects Minimal reported, but potential for incorporation into other metabolic pathways should be considered.Low, as it is a specific precursor for sialic acid biosynthesis.Epimerization to UDP-GlcNAz is a known off-target pathway.[1]
Key Applications Quantitative proteomics (SILAC-like workflows), tracing glycan dynamics.Studying sialylation in cancer and immunology.Investigating mucin-type O-glycosylation in various diseases.[2]

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. The following sections outline the key methodologies for metabolic labeling, glycoprotein enrichment, and proteomic analysis using this compound.

Metabolic Labeling of Cells with this compound
  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Labeling Medium Preparation: Prepare fresh culture medium supplemented with this compound at a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Metabolic Labeling: Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido sugar into glycoproteins.

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Glycoprotein Enrichment via Click Chemistry
  • Lysate Preparation: Take a defined amount of protein lysate (e.g., 1 mg) and adjust the volume with lysis buffer.

  • Click Reaction: To the lysate, add the following reagents in order:

    • Alkyne-biotin conjugate (e.g., DBCO-biotin or alkyne-PEG4-biotin) to a final concentration of 100 µM.

    • Copper(II) sulfate (CuSO4) to a final concentration of 1 mM (from a fresh 50 mM stock solution).

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 50 mM stock solution) to reduce Cu(II) to Cu(I).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 1.7 mM stock in DMSO/t-butanol) to stabilize the Cu(I).

  • Incubation: Gently rotate the reaction mixture at room temperature for 1-2 hours.

  • Protein Precipitation: Precipitate the proteins by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight).

  • Pellet Collection: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Discard the supernatant.

  • Wash: Wash the protein pellet twice with ice-cold methanol.

  • Resuspension: Resuspend the pellet in a buffer suitable for streptavidin affinity purification (e.g., PBS containing 0.1% SDS).

Proteomic Analysis Workflow
  • Affinity Purification: Incubate the resuspended protein solution with streptavidin-conjugated beads for 1-2 hours at room temperature with gentle rotation to capture the biotinylated glycoproteins.

  • Washing: Wash the beads extensively with a series of stringent buffers (e.g., high salt buffer, urea buffer, and PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.

  • Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with a high-organic solvent solution. Combine the eluates and desalt the peptides using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled peptides will exhibit a characteristic mass shift, allowing for their specific identification and quantification.

  • Data Analysis: Use appropriate proteomics software to identify the labeled peptides and proteins and to quantify the relative abundance of the d4-labeled species compared to their unlabeled counterparts.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis A Cells in Culture B Add this compound A->B C Cell Lysis D Click Chemistry with Alkyne-Biotin C->D E Glycoprotein Enrichment (Streptavidin) D->E F On-Bead Digestion E->F G LC-MS/MS F->G H Data Analysis G->H

Experimental workflow for this compound labeling.

signaling_pathway cluster_uptake Metabolic Incorporation cluster_glycosylation Glycosylation Pathway cluster_detection Detection A This compound B Cellular Uptake A->B C Conversion to UDP-Azido-Sugar-d4 B->C D Glycosyltransferases C->D F d4-Azido-Glycoprotein D->F E Nascent Polypeptide E->D G Click Chemistry F->G I Visualization / Enrichment G->I H Fluorescent Probe or Biotin Tag H->G

Glycoprotein analysis using this compound.

References

A Guide to 2-Azidoethanol-d4: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 2-Azidoethanol-d4 emerges as a potentially valuable tool in the landscape of chemical biology and proteomics. This deuterated azido-compound offers the promise of enhanced analytical capabilities, particularly in quantitative mass spectrometry-based applications. This guide provides a review of the applications of its non-deuterated counterpart, 2-Azidoethanol, and explores the prospective advantages of utilizing the deuterated form, supported by general principles of stable isotope labeling.

Principles of Application: Click Chemistry and Metabolic Labeling

2-Azidoethanol serves as a versatile building block in bioorthogonal chemistry, primarily through the azide-alkyne cycloaddition, a cornerstone of "click chemistry".[1] This reaction allows for the efficient and specific formation of a stable triazole linkage between an azide-modified molecule and an alkyne-containing counterpart. This highly efficient and biocompatible reaction has broad applications in drug discovery, bioconjugation, and materials science.

Furthermore, the hydroxyl group of 2-Azidoethanol allows for its incorporation into various biomolecules through metabolic pathways or enzymatic modifications, effectively introducing an azide reporter group. This "metabolic labeling" enables the subsequent visualization, identification, and quantification of these biomolecules.

The Deuterium Advantage: Quantitative Analysis

Synthesis and Physicochemical Properties

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, its synthesis would logically follow established methods for producing 2-Azidoethanol, starting from a deuterated ethylene glycol or 2-bromoethanol precursor. The synthesis of the non-deuterated compound is well-documented.[1]

Table 1: Physicochemical Properties of 2-Azidoethanol

PropertyValue
Molecular Formula C2H5N3O
Molecular Weight 87.08 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~95 °C
Solubility Miscible with water and various organic solvents

Note: The molecular weight of this compound would be approximately 91.10 g/mol .

Experimental Applications and Protocols

Although specific experimental protocols utilizing this compound are not prevalent in the current literature, its application can be inferred from established protocols for metabolic labeling and click chemistry.

Hypothetical Experimental Workflow: Quantitative Proteomics

The following workflow illustrates how this compound could be employed in a comparative proteomics experiment.

G cluster_0 Sample Preparation cluster_1 Metabolic Labeling cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis Control Control Cells Light Label with 2-Azidoethanol (Light) Control->Light Treated Treated Cells Heavy Label with This compound (Heavy) Treated->Heavy Combine Combine Cell Lysates Light->Combine Heavy->Combine Enrich Enrich Azide-labeled Proteins via Click Chemistry Combine->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantitative Analysis of Light/Heavy Peptide Pairs LCMS->Quant

Quantitative proteomics workflow using this compound.
Key Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for a click chemistry reaction to conjugate an azide-modified molecule with an alkyne-containing reporter.

Materials:

  • Azide-modified sample (e.g., cell lysate containing proteins labeled with 2-Azidoethanol)

  • Alkyne-functionalized reporter molecule (e.g., biotin-alkyne, fluorescent dye-alkyne)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., TBTA, THPTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • To the azide-modified sample in the reaction buffer, add the alkyne-functionalized reporter molecule.

  • Add the copper(II) sulfate solution.

  • Add the copper-chelating ligand.

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).

  • Incubate the reaction at room temperature for 1-4 hours.

  • The resulting triazole-linked product can then be purified or directly analyzed.

The Click Chemistry Reaction

The fundamental reaction enabling the utility of 2-Azidoethanol in bioconjugation is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G cluster_reactants Reactants cluster_products Product Azide R1-N3 (Azide) Triazole 1,4-disubstituted Triazole Azide->Triazole + Alkyne R2-C≡CH (Alkyne) Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion and Future Outlook

While direct comparative studies are lacking, the foundational principles of click chemistry and stable isotope labeling strongly suggest the utility of this compound as a valuable reagent for quantitative proteomics and other applications in chemical biology and drug development. The ability to introduce a "heavy" isotopic label via a small, bioorthogonal handle opens up avenues for precise and robust quantitative analysis of complex biological systems. Future research focusing on the direct comparison of this compound with its non-deuterated counterpart and other labeling reagents will be crucial in fully elucidating its performance and potential advantages.

References

Navigating Metabolic Labeling: A Comparative Guide to the Cross-Reactivity of 2-Azidoethanol-d4 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on metabolic labeling studies, the choice of chemical reporter is critical. An ideal reporter should be efficiently incorporated into the target biomolecules with minimal off-target effects. This guide provides a comparative analysis of the potential cross-reactivity of 2-Azidoethanol-d4, a less-characterized deuterated azido-alcohol, with established metabolic labels such as L-azidohomoalanine (AHA) and acetylated azido-sugars (e.g., Ac4ManNAz). Due to the limited direct experimental data on this compound, this comparison is based on its structural properties and the known behaviors of analogous small azido-compounds.

The central principle of metabolic labeling with bioorthogonal reporters involves introducing a molecule with a unique chemical handle (e.g., an azide group) that can be selectively derivatized for visualization or enrichment. However, the introduction of these artificial metabolic precursors is not without potential consequences. They can be promiscuously incorporated into non-target pathways, induce cellular stress, or exhibit cytotoxicity at higher concentrations. Understanding these potential cross-reactivities is paramount for the accurate interpretation of experimental results.

Comparative Analysis of Metabolic Labeling Reagents

The following table summarizes the known and potential cross-reactivities and cellular effects of this compound and its commonly used alternatives. The data for this compound is inferred based on its chemical structure as a small, polar molecule containing an azide group.

FeatureThis compound (Inferred)L-Azidohomoalanine (AHA)Acetylated Azido-Sugars (e.g., Ac4ManNAz)
Primary Target Potentially protein post-translational modifications, lipids, or small molecule metabolites.Newly synthesized proteins (methionine analogue).Glycans on glycoproteins and glycolipids.
Potential Cross-Reactivity May be incorporated into lipid metabolism due to its ethanol backbone. Could potentially be used by enzymes that recognize small alcohols.Misincorporation into proteins at sites other than methionine, though generally considered highly specific.Can be metabolized into other sugar analogues, leading to labeling of multiple glycan types. Off-target acylation of proteins has been reported.[1]
Reported Cytotoxicity Unknown, but small azido-compounds can be toxic at high concentrations.Generally low cytotoxicity at typical working concentrations (1-4 mM).Can induce dose-dependent cytotoxicity and affect cell proliferation, migration, and invasion at concentrations above 20-50 µM.[2][3]
Induction of Cellular Stress Likely to induce metabolic stress at high concentrations, potentially activating the unfolded protein response (UPR) and ER stress.Can contribute to ER stress, particularly when protein synthesis is high.Known to induce the unfolded protein response (UPR) and ER stress, affecting protein glycosylation pathways.[2]

Signaling Pathways and Cellular Responses to Metabolic Labeling

The introduction of artificial metabolites can perturb cellular homeostasis, leading to the activation of stress response pathways. A key pathway implicated in response to metabolic labeling is the Unfolded Protein Response (UPR), which is activated by stress in the endoplasmic reticulum (ER).

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Sensors cluster_Response Cellular Response Metabolic Labeling Metabolic Labeling Unfolded Proteins Unfolded Proteins Metabolic Labeling->Unfolded Proteins Perturbation IRE1a IRE1α Unfolded Proteins->IRE1a PERK PERK Unfolded Proteins->PERK ATF6 ATF6 Unfolded Proteins->ATF6 Adaptive Response ↑ Chaperones ↓ Protein Synthesis ↑ ERAD IRE1a->Adaptive Response Apoptosis Cell Death IRE1a->Apoptosis PERK->Adaptive Response PERK->Apoptosis ATF6->Adaptive Response ATF6->Apoptosis

Figure 1: The Unfolded Protein Response (UPR) pathway activated by ER stress, which can be induced by metabolic labeling.

Experimental Protocols

Accurate assessment of cross-reactivity requires meticulous experimental design. Below are generalized protocols for assessing cytotoxicity and off-target labeling.

Protocol 1: Assessment of Cytotoxicity

This protocol outlines a method to determine the concentration-dependent toxicity of a metabolic labeling reagent.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Metabolic_Labeling Treat cells with a concentration gradient of the metabolic labeling reagent Cell_Seeding->Metabolic_Labeling Incubation Incubate for a defined period (e.g., 24, 48, 72h) Metabolic_Labeling->Incubation Viability_Assay Perform a cell viability assay (e.g., MTT, PrestoBlue) Incubation->Viability_Assay Data_Analysis Measure absorbance/fluorescence and calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for assessing the cytotoxicity of metabolic labeling reagents.
Protocol 2: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Protein Labeling

This protocol is a standard method for labeling newly synthesized proteins with AHA. A similar approach could be adapted to investigate the incorporation of this compound into proteins.

  • Cell Culture and Labeling: Culture cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.[4] Replace the medium with methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 1-4 mM.[5] Incubate for the desired labeling period (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with PBS and lyse in a buffer containing 1% SDS and protease inhibitors.

  • Click Chemistry: To the cell lysate, add the following click chemistry reagents in order: alkyne-biotin/fluorophore probe, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate at room temperature for 1 hour.

  • Protein Precipitation and Enrichment: Precipitate the proteins using methanol/chloroform. For enrichment of labeled proteins, resuspend the pellet in a buffer compatible with streptavidin affinity purification.

  • Downstream Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by western blot for biotin. For proteomic identification, perform on-bead digestion followed by LC-MS/MS.

Conclusion

While this compound remains a largely uncharacterized metabolic labeling reagent, its potential for cross-reactivity can be inferred from the behavior of other small azido-compounds. Researchers should anticipate potential off-target effects on lipid metabolism and the induction of cellular stress pathways, particularly at higher concentrations. As with any metabolic labeling experiment, it is crucial to perform thorough control experiments to assess cytotoxicity and the specificity of labeling. The provided protocols offer a starting point for such validation studies. Future research should focus on direct, quantitative comparisons of this compound with established probes to fully elucidate its utility and limitations in metabolic research.

References

Safety Operating Guide

Proper Disposal of 2-Azidoethanol-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and disposal protocols for 2-Azidoethanol-d4, ensuring the protection of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.

This compound, like its non-deuterated counterpart, is a hazardous chemical requiring careful handling and disposal. It is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2][3][4][5]. Adherence to established safety protocols is paramount to minimize exposure and prevent chemical-related incidents.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its primary hazards and to don the appropriate personal protective equipment.

Hazard ClassificationGHS PictogramPrecautionary Statement
Skin Corrosion/Irritation, Category 1BGHS05 CorrosionCauses severe skin burns and eye damage[1][2][3][4][5].
Serious Eye Damage/Irritation, Category 1GHS05 CorrosionCauses serious eye damage[3][6].

Recommended Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE must be worn when handling this compound:

  • Gloves: Wear compatible chemical-resistant gloves[2][5].

  • Eye Protection: Use chemical safety goggles or a face shield[1][5].

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact[1][5].

  • Respiratory Protection: If working in an area with inadequate ventilation or potential for aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[5].

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

Emergency ScenarioFirst-Aid MeasuresSpill Cleanup
Skin Contact Immediately wash the affected area with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and seek medical attention[1].For non-emergency personnel, avoid contact with the spilled material. Evacuate the area and ensure adequate ventilation[2][5].
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist[1][3].Absorb the spill with an inert, non-combustible material such as sand or earth[6].
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][2].Collect the absorbed material and place it in a suitable, closed container for disposal[1][2][6].
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][2].Clean the contaminated area thoroughly. Prevent the spill from entering drains or waterways[1][2][5][6].
Disposal Procedures

The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams unless compatibility is confirmed.

  • Containerization: Collect waste in a suitable, closed, and properly labeled container. The label should clearly indicate "Hazardous Waste" and "this compound".

  • Solvent Dilution (if required by disposal facility): In some cases, the material may be dissolved or mixed with a combustible solvent. This should only be done in a well-ventilated area, such as a fume hood, and in accordance with the disposal facility's guidelines[1].

  • Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. This ensures that the chemical is incinerated in a chemical incinerator equipped with an afterburner and scrubber, in compliance with all local, regional, and national regulations[1].

  • Record Keeping: Maintain accurate records of the disposal, including the date, quantity, and the name of the disposal company.

Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and potential reactions with other chemicals[1][5].

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_container_available Is a designated hazardous waste container available? start->is_container_available obtain_container Obtain a properly labeled, closed container. is_container_available->obtain_container No transfer_waste Carefully transfer waste into the container. is_container_available->transfer_waste Yes obtain_container->transfer_waste check_spill Was there a spill during transfer? transfer_waste->check_spill follow_spill_procedure Follow spill cleanup procedures. check_spill->follow_spill_procedure Yes store_waste Store the container in a designated hazardous waste accumulation area. check_spill->store_waste No follow_spill_procedure->store_waste contact_disposal Contact licensed hazardous waste disposal service. store_waste->contact_disposal end End: Waste Disposed contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Azidoethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Azidoethanol-d4

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Summary

This compound is a deuterated analog of 2-Azidoethanol. While specific toxicity data for the deuterated form is not extensively available, the primary hazards are associated with the 2-Azidoethanol structure. The compound is classified as corrosive and poses a significant risk of severe skin burns and serious eye damage.[1][2]

Hazard ClassificationDescription
Skin Corrosion Category 1B/1C: Causes severe skin burns and poorly healing wounds.[3][4]
Eye Damage Category 1: Causes serious eye damage, with a risk of blindness.[1][4]
Acute Toxicity Shall not be classified as acutely toxic.[5]
Special Hazards Azido compounds should be handled with care, avoiding contact with acids or heavy metals to prevent the formation of potentially explosive compounds.[6]

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent any direct contact.

Area of ProtectionRequired PPEMaterial/Specification
Eyes / Face Chemical Safety Goggles & Face ShieldGoggles must be worn at all times. A face shield should be used over goggles when handling larger quantities or when there is a significant splash risk.[5][7]
Hands Chemical-Resistant GlovesUse gloves made of materials like nitrile, neoprene, or butyl rubber. Ensure gloves are inspected for integrity before each use.[3]
Body Laboratory Coat & Chemical-Resistant ApronA flame-retardant lab coat is standard. A chemical-resistant apron should be worn over the lab coat for added protection against splashes.[5]
Respiratory Not Required (with proper ventilation)All work should be conducted in a certified chemical fume hood. If vapors/mists are generated and ventilation is inadequate, a NIOSH-approved respirator is necessary.[7]

Operational Plan: Handling Protocol

Adherence to a strict handling protocol is essential for safety. The following steps outline the standard operating procedure for working with this compound.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Review SDS b Verify Fume Hood Operation a->b c Assemble All Required PPE b->c d Don All PPE c->d e Transfer Chemical Inside Fume Hood d->e f Perform Experiment e->f g Segregate & Label Azido Waste f->g h Clean Work Area g->h i Doff PPE h->i

Caption: Standard workflow for handling this compound.

Step-by-Step Methodology
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 2-Azidoethanol.

    • Ensure a certified chemical fume hood is available and functioning correctly.[7]

    • Prepare a designated waste container for azido compounds.

    • Assemble all necessary PPE as specified in the table above.

  • Handling:

    • Don all required PPE before entering the laboratory space where the chemical is handled.

    • Transport the chemical in a secondary container or a safety bottle carrier.[7]

    • Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to prevent inhalation of vapors.[7]

    • Use compatible labware (e.g., glass, polyethylene) and avoid contact with incompatible materials like strong oxidizers.

  • Post-Experiment:

    • Upon completion of work, decontaminate all surfaces and equipment.

    • Segregate all waste containing this compound into a clearly labeled hazardous waste container.

    • Wash hands thoroughly after removing gloves and before leaving the laboratory.[5]

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

Emergency Response Logic

G cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Event a Remove Contaminated Clothing Immediately start->a d Immediately Use Eyewash Station start->d b Flush with Water for At Least 20 Minutes a->b c Seek Immediate Medical Attention b->c e Flush Eyes for at Least 20 Minutes d->e f Seek Immediate Medical Attention e->f

Caption: Immediate first aid response to chemical exposure.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of cool running water for at least 20 minutes.[8][9] Do not try to neutralize the chemical. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 20 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do. Continue rinsing.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Call a poison control center or doctor immediately for treatment advice.[10]

Disposal Plan

Improper disposal of azido compounds can lead to hazardous situations.

Waste Disposal Workflow

Caption: Step-by-step process for safe chemical waste disposal.

Disposal Protocol
  • Do Not Dispose Down the Drain: Azido compounds can react with metals in plumbing (like copper or lead) to form highly explosive metal azides.[6]

  • Segregation: Collect all waste containing this compound, including contaminated solids (gloves, wipes) and liquids, in a dedicated and clearly labeled hazardous waste container.[13]

  • Container: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The container must be tightly sealed and labeled with "Hazardous Waste" and the full chemical name.

  • Storage and Disposal: Store the waste container in a designated, cool, and well-ventilated secondary containment area until it is collected by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[14]

Quantitative and Physical Data

PropertyValue
Molecular Formula C₂HD₄N₃O
Molecular Weight ~91.11 g/mol
Appearance Colorless to slightly yellow clear liquid.[7]
Boiling Point 60 °C (for non-deuterated form)[8]
Storage Temperature 2 - 8 °C, under an inert gas like nitrogen.[8]
Occupational Exposure Limits No specific occupational exposure limits have been established. Handle with caution as a corrosive substance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.